molecular formula C18H24O2 B12413323 (Rac)-galaxolidone-d6

(Rac)-galaxolidone-d6

Numéro de catalogue: B12413323
Poids moléculaire: 278.4 g/mol
Clé InChI: PGMHPYRIXBRRQD-VNEKLVNZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(Rac)-galaxolidone-d6 is a useful research compound. Its molecular formula is C18H24O2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H24O2

Poids moléculaire

278.4 g/mol

Nom IUPAC

3,3,4-trideuterio-6,6,7,8,8-pentamethyl-4-(trideuteriomethyl)-7H-cyclopenta[g]isochromen-1-one

InChI

InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3/i1D3,9D2,10D

Clé InChI

PGMHPYRIXBRRQD-VNEKLVNZSA-N

SMILES isomérique

[2H]C1(C(C2=CC3=C(C=C2C(=O)O1)C(C(C3(C)C)C)(C)C)([2H])C([2H])([2H])[2H])[2H]

SMILES canonique

CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-galaxolidone-d6: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a deuterated isotopologue of a key metabolite of the widely used fragrance ingredient, Galaxolide. This document is intended for researchers in analytical chemistry, environmental science, and drug metabolism studies.

This compound is the deuterium-labeled form of (Rac)-galaxolidone. Deuterated compounds are invaluable in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the native substance but has a higher molecular weight, allowing for its distinct detection and precise quantification.[3]

Chemical Properties and Structure

The fundamental chemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated analogue.

PropertyThis compound(rac)-Galaxolidone
Molecular Formula C₁₈H₁₈D₆O₂[4]C₁₈H₂₄O₂[5]
Molecular Weight 278.21 g/mol [4]272.38 g/mol [5]
Synonyms 4,6,7,8-Tetrahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran-1(3H)-one-d6[6][7][8]4,6,7,8-Tetrahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran-1(3H)-one[5]
Physical Form Neat[6][7][8]Neat[5]
CAS Number (unlabeled) 507442-49-1[4][6][7][8]507442-49-1
Melting Point Not available158 - 161°C[5]
Storage Temperature +4°C+4°C[5]

Application in Analytical Chemistry

This compound is primarily utilized as an internal standard for the quantification of (rac)-Galaxolidone in various matrices. (rac)-Galaxolidone is a metabolite of Galaxolide, a polycyclic musk fragrance ingredient found in numerous consumer products.[5] The analysis of Galaxolide and its metabolites is crucial for understanding their environmental fate and human exposure. The typical analytical method for these compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Experimental Protocols

Objective: To quantify the concentration of (rac)-Galaxolidone in a wastewater effluent sample using this compound as an internal standard via GC-MS.

Materials:

  • Wastewater effluent sample

  • This compound solution (internal standard)

  • (rac)-Galaxolidone analytical standard

  • High-purity solvents (e.g., hexane, dichloromethane)

  • Solid-phase extraction (SPE) cartridges

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Filter the wastewater sample to remove suspended solids.

    • Spike a known volume of the filtered sample with a precise amount of the this compound internal standard solution.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with appropriate solvents.

    • Load the spiked water sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard from the cartridge using a suitable solvent.

    • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume of the concentrated extract into the GC-MS system.

    • Gas Chromatography:

      • Use a capillary column suitable for the separation of semi-volatile organic compounds.

      • Employ a temperature program to achieve chromatographic separation of (rac)-Galaxolidone from other matrix components.

    • Mass Spectrometry:

      • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

      • Monitor characteristic ions for both (rac)-Galaxolidone and this compound.

  • Quantification:

    • Create a calibration curve using analytical standards of (rac)-Galaxolidone spiked with the same concentration of this compound as the samples.

    • Calculate the ratio of the peak area of (rac)-Galaxolidone to the peak area of this compound for both the standards and the samples.

    • Determine the concentration of (rac)-Galaxolidone in the sample by comparing its peak area ratio to the calibration curve.

Mandatory Visualizations

Analytical Workflow for Quantification of (rac)-Galaxolidone

analytical_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Wastewater Sample spike Spike with This compound sample->spike spe Solid-Phase Extraction (SPE) spike->spe concentrate Concentration spe->concentrate gcms GC-MS Analysis concentrate->gcms quant Quantification gcms->quant

Caption: A diagram illustrating the analytical workflow for the quantification of (rac)-Galaxolidone.

Logical Relationship of Compound Usage

compound_relationship parent Galaxolide (Fragrance Ingredient) metabolite (rac)-Galaxolidone (Analyte) parent->metabolite Metabolism analysis Quantitative Analysis (e.g., GC-MS) metabolite->analysis standard This compound (Internal Standard) standard->analysis for calibration

Caption: The relationship between Galaxolide, its metabolite, and the deuterated internal standard.

Note on Signaling Pathways: Based on the available scientific literature, this compound and its non-deuterated counterpart are primarily relevant in the context of analytical chemistry and environmental monitoring. There is no evidence to suggest their involvement in specific biological signaling pathways.

References

(Rac)-galaxolidone-d6: A Technical Guide for Researchers in Analytical Chemistry and Drug Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-galaxolidone-d6 is a stable isotope-labeled internal standard of Galaxolidone. Galaxolidone, in turn, is a primary metabolite and transformation product of the widely used polycyclic synthetic musk, Galaxolide (HHCB).[1][2] Due to its chemical inertness and known concentration, this compound is not used for its biological effects but serves as a critical tool for achieving accurate and precise quantification of Galaxolidone in complex matrices.[3] Its application is indispensable in fields such as environmental monitoring, toxicology, and pharmacokinetic studies where reliable measurement of trace-level analytes is paramount.

This guide provides an in-depth overview of the primary research applications of this compound, focusing on its role as an internal standard in mass spectrometry-based analytical methods.

Core Application: Stable Isotope-Labeled Internal Standard

The fundamental use of this compound is as an internal standard (IS) in quantitative mass spectrometry. The six deuterium atoms increase its molecular weight, allowing a mass spectrometer to distinguish it from the native, unlabeled Galaxolidone.

The principle relies on adding a precise amount of the deuterated standard to a sample at the very beginning of the sample preparation process.[4] The IS experiences the same physical and chemical variations as the target analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can correct for analyte loss during sample processing and for variations in instrument response, leading to highly accurate quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis Analyte Galaxolidone (Unknown Amount) Spike Spike IS into Sample Analyte->Spike IS This compound (Known Amount) IS->Spike Extract Extraction & Cleanup (e.g., SPE) Spike->Extract Both compounds undergo identical processing and loss MS LC/GC-MS Analysis Extract->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Data Presentation

Property(Rac)-galaxolidone (Analyte)This compound (Internal Standard)
Molecular Formula C₁₈H₂₄O₂C₁₈H₁₈D₆O₂
Molecular Weight 272.38 g/mol 278.42 g/mol [5]
CAS Number 507442-49-1Not available (specific to labeled compound)
Synonyms HHCB-LactoneHHCB-Lactone-d6

The following table summarizes performance data from various studies analyzing Galaxolide (HHCB) and its metabolite Galaxolidone in environmental samples. These are the types of methods where this compound would be the ideal internal standard for Galaxolidone.

MatrixAnalytical MethodTarget CompoundsRecovery (%)Detection Limits (LOD/MQL)Reference
WastewaterSPE-GC-MS/MSHHCB97±3 to 102±11Not Specified[6]
WastewaterUA-DLLME-GC-MSGalaxolide, Tonalide, etc.71 to 1180.004–54 ng/L[7]
WastewaterGC-MS (SRM)Galaxolide, Galaxolidone, etc.> 701.7–80 ng/L[2]
Activated SludgeUltrasonic Ext., GC-Ion TrapGalaxolide, Galaxolidone, etc.> 700.1–210 ng/g[2]
Wastewater/River WaterSPE-UHPLC-ESI-MS/MSGalaxolide and other EDCs49 to 140< 1 ng/L (for most compounds)[4]

SPE: Solid-Phase Extraction; GC-MS: Gas Chromatography-Mass Spectrometry; UA-DLLME: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction; EDCs: Endocrine Disrupting Chemicals.

Experimental Protocols

This protocol provides a generalized methodology based on common techniques for analyzing polycyclic musks in aqueous environmental samples.[1][4][6][8]

1. Sample Collection and Preparation:

  • Collect water samples (e.g., 1 liter) in amber glass bottles to prevent photodegradation.

  • Filter the sample through a glass fiber filter (e.g., 0.7 µm pore size) to remove suspended solids.

  • Spike the filtered water sample with a known concentration of this compound solution (e.g., 50 ng/mL).[1]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB or similar) by passing methanol followed by ultrapure water through it.[6]

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5 mL/min).[6]

  • Washing: Wash the cartridge with a sequence of solvents to remove interferences. This may include a water/methanol mix.

  • Elution: Elute the retained analytes (Galaxolidone and the d6-standard) using a suitable organic solvent such as acetone, dichloromethane, or hexane.[1]

3. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane or mobile phase).

4. Instrumental Analysis (GC-MS/MS):

  • Injection: Inject an aliquot (e.g., 1 µL) of the reconstituted sample into the GC-MS/MS system.

  • Chromatographic Separation: Use a capillary column (e.g., DB-5ms) to separate the analytes. A typical temperature program might start at 60°C, ramp to 180°C, and then ramp to 280°C.[1]

  • Mass Spectrometric Detection: Operate the mass spectrometer in a sensitive and selective mode like Selected Reaction Monitoring (SRM).

    • Define specific precursor-to-product ion transitions for both Galaxolidone and this compound. The precursor ion for the d6-standard will be 6 mass units higher than that of the native compound.

    • Monitor these transitions to generate chromatograms.

5. Data Analysis and Quantification:

  • Integrate the peak areas for both the Galaxolidone and this compound SRM transitions.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve using standards of known Galaxolidone concentrations, each containing the same fixed concentration of this compound.

  • Determine the concentration of Galaxolidone in the original sample by comparing its peak area ratio to the calibration curve.

Mandatory Visualizations

G cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_extract 3. Solid-Phase Extraction (SPE) cluster_concentrate 4. Concentration cluster_analysis 5. Analysis & Quantification Collect Collect 1L Aqueous Sample Filter Filter Sample (0.7 µm GFF) Collect->Filter Spike Spike with This compound (Known Amount) Filter->Spike Load Load Sample Spike->Load Condition Condition SPE Cartridge Condition->Load Elute Wash & Elute Analytes Load->Elute Evaporate Evaporate Eluate (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in 1 mL Solvent Evaporate->Reconstitute Inject Inject into GC-MS/MS Reconstitute->Inject Analyze Acquire Data (SRM Mode) Inject->Analyze Quantify Calculate Concentration using Area Ratio Analyze->Quantify

Application in Metabolism and Pharmacokinetic Studies

While less common than environmental monitoring, understanding the fate of Galaxolide in biological systems is an important area of research. Studies have investigated the metabolism of Galaxolide in organisms like fish, where it is transformed into metabolites including Galaxolidone.[9] In such in vivo studies, a deuterated standard like this compound is essential for accurately quantifying the formation of the metabolite in complex biological matrices like bile, plasma, or tissue homogenates.[9]

Similarly, in pharmacokinetic (PK) or absorption, distribution, metabolism, and excretion (ADME) studies, stable isotope-labeled standards are the gold standard for quantifying parent drugs and their metabolites over time to determine key parameters like clearance, half-life, and volume of distribution.[10][11][12][13] Although extensive PK studies on Galaxolidone are not widely published, the analytical principles are directly transferable from pharmaceutical research.

References

Technical Guide: Synthesis and Isotopic Purity of (Rac)-Galaxolidone-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (Rac)-galaxolidone-d6, a deuterated isotopologue of the widely used polycyclic musk fragrance. The document details a multi-step synthesis, methods for purification, and analytical techniques for the characterization of its isotopic purity. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

(Rac)-galaxolidone, a lactone derivative of Galaxolide, is a significant compound in the fragrance industry. The synthesis of its deuterated analog, this compound, is of interest for various research applications, including its use as an internal standard in quantitative mass spectrometry-based assays for environmental and biological monitoring. The introduction of six deuterium atoms provides a distinct mass shift, enabling precise quantification and differentiation from the non-labeled compound. This guide outlines a feasible synthetic approach and the expected analytical outcomes for this labeled compound.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, beginning with the formation of a deuterated precursor, followed by cyclization to yield the final product. The following protocol is a proposed pathway based on established synthetic routes for Galaxolide and general deuteration methodologies.

Experimental Protocols

Step 1: Synthesis of 1,1,2,3,3-Pentamethylindane

This initial step follows a standard procedure for the synthesis of the core indane structure of Galaxolide.

  • Reaction: Friedel-Crafts alkylation of tert-amylene with alpha-methylstyrene.

  • Reagents: tert-amylene, alpha-methylstyrene, sulfuric acid (catalyst).

  • Procedure:

    • Cool a mixture of tert-amylene and alpha-methylstyrene to 0-5 °C in a reaction vessel equipped with a stirrer and a dropping funnel.

    • Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

    • Quench the reaction by pouring the mixture over ice water.

    • Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 1,1,2,3,3-pentamethylindane.

Step 2: Synthesis of (Rac)-1-(1,1,2,3,3-Pentamethylindan-5-yl)ethanol-d6 (Hexamethylindano-propan-ol-d6)

This step involves a Friedel-Crafts acylation to introduce a deuterated acetyl group, followed by reduction.

  • Reaction: Friedel-Crafts acylation of 1,1,2,3,3-pentamethylindane with acetyl-d3 chloride, followed by reduction.

  • Reagents: 1,1,2,3,3-pentamethylindane, acetyl-d3 chloride, aluminum chloride (catalyst), lithium aluminum deuteride (LAD).

  • Procedure:

    • Dissolve 1,1,2,3,3-pentamethylindane in a suitable solvent such as dichloromethane.

    • Add anhydrous aluminum chloride to the solution and cool to 0 °C.

    • Slowly add acetyl-d3 chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and hydrochloric acid.

    • Extract the product with dichloromethane, wash the organic layer, and dry.

    • Remove the solvent to obtain the crude ketone.

    • Dissolve the crude ketone in anhydrous diethyl ether and add it dropwise to a suspension of lithium aluminum deuteride in diethyl ether at 0 °C.

    • After the addition, stir the mixture at room temperature for 1 hour.

    • Carefully quench the reaction by the sequential addition of water and sodium hydroxide solution.

    • Filter the resulting solid and concentrate the filtrate to obtain the crude deuterated alcohol.

    • Purify by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is a cyclization reaction to form the lactone ring.

  • Reaction: Cyclization of (Rac)-1-(1,1,2,3,3-Pentamethylindan-5-yl)ethanol-d6 with a suitable carbonyl source.

  • Reagents: (Rac)-1-(1,1,2,3,3-Pentamethylindan-5-yl)ethanol-d6, paraformaldehyde, acidic catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Combine the deuterated alcohol, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A tert-Amylene + alpha-Methylstyrene B 1,1,2,3,3-Pentamethylindane A->B H2SO4 (cat.) Friedel-Crafts Alkylation C (Rac)-1-(1,1,2,3,3-Pentamethylindan-5-yl)ethanone-d3 B->C 1. Acetyl-d3 Chloride, AlCl3 2. H2O Friedel-Crafts Acylation D (Rac)-1-(1,1,2,3,3-Pentamethylindan-5-yl)ethanol-d6 C->D 1. LiAlD4 2. H2O Reduction E This compound D->E Paraformaldehyde, p-TsOH Cyclization

Caption: Proposed synthetic workflow for this compound.

Isotopic Purity Analysis

The isotopic purity of the final product is a critical parameter. It is typically determined by mass spectrometry (MS), often coupled with gas chromatography (GC-MS), and can be further confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Isotopic Distribution

While a Certificate of Analysis for this compound is not publicly available, a representative isotopic distribution for a d6 compound with a 98% deuterium enrichment at each labeled position can be calculated. The following table is a theoretical distribution based on statistical probabilities and is analogous to the purity specifications of commercially available deuterated standards, such as Musk Ketone (t-butyl-D9, 98%)[1][2].

IsotopologueDescriptionExpected Abundance (%)
d6C₁₈H₂₀D₆O₂88.57
d5C₁₈H₂₁D₅O₂10.85
d4C₁₈H₂₂D₄O₂0.55
d3C₁₈H₂₃D₃O₂0.015
d2C₁₈H₂₄D₂O₂<0.001
d1C₁₈H₂₅D₁O₂<0.001
d0C₁₈H₂₆O₂<0.001

Note: This is a theoretical distribution and does not account for the natural isotopic abundance of ¹³C and ¹⁷O/¹⁸O, which would result in additional M+1 and M+2 peaks for each isotopologue. The actual distribution would need to be confirmed by mass spectrometry. For a d6 compound, the final product will contain a small population of molecules with fewer than six deuterium atoms[3].

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To separate this compound from any non-deuterated or partially deuterated species and to determine the isotopic distribution.

  • Sample Preparation: A dilute solution of the synthesized compound in a suitable solvent (e.g., hexane or ethyl acetate) is prepared.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

  • Data Analysis: The mass spectrum of the peak corresponding to this compound is analyzed. The relative intensities of the molecular ion peaks for the d6, d5, d4, etc., species are used to calculate the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the positions of deuteration and to provide an independent measure of isotopic enrichment.

  • ¹H NMR:

    • Procedure: A standard proton NMR spectrum is acquired.

    • Analysis: The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the success of the deuteration. The integration of any residual proton signals at the deuterated positions, relative to the integration of non-deuterated protons in the molecule, can be used to quantify the isotopic enrichment.

  • ²H NMR:

    • Procedure: A deuterium NMR spectrum is acquired.

    • Analysis: The presence of signals in the deuterium spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of successful labeling.

  • ¹³C NMR:

    • Procedure: A carbon-13 NMR spectrum is acquired.

    • Analysis: The signals for the carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound. This provides further confirmation of the locations of deuteration.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized this compound GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy Start->NMR MS_Data Mass Spectrum (Isotopic Distribution) GCMS->MS_Data NMR_Data 1H, 2H, 13C Spectra (Positional Confirmation) NMR->NMR_Data Purity_Table Isotopic Purity Table MS_Data->Purity_Table NMR_Data->Purity_Table Final_Report Final Characterization Report Purity_Table->Final_Report

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide presents a proposed synthetic route and a comprehensive analytical strategy for the preparation and characterization of this compound. The successful synthesis and thorough analysis of its isotopic purity are essential for its application as a reliable internal standard in scientific research. The provided protocols and workflows offer a foundational framework for laboratories and researchers engaged in the synthesis of isotopically labeled compounds.

References

Decoding the Certificate of Analysis for (Rac)-galaxolidone-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like (Rac)-galaxolidone-d6 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This guide offers an in-depth explanation of a typical CoA for this compound, detailing the key data points and the experimental methodologies used to obtain them.

Compound Information

A Certificate of Analysis begins with fundamental information identifying the compound.

ParameterSpecification
Compound Name This compound
Synonyms 4,6,7,8-Tetrahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran-1(3H)-one-d6
Molecular Formula C₁₈H₁₈D₆O₂[1]
Molecular Weight 278.42 g/mol
CAS Number Not available for deuterated analog (Unlabeled: 507442-49-1)
Lot Number [Example] RGD6-2025-001
Appearance White to off-white solid
Storage Store at 2-8°C, protect from light

Quantitative Data Summary

The core of the CoA is the quantitative data that certifies the quality of the material. This data is typically presented in a tabular format for clarity.

Analytical TestSpecificationResult
Chemical Purity (by HPLC) ≥ 98.0%99.5%
Isotopic Enrichment ≥ 98 atom % D99.2 atom % D
¹H NMR Conforms to structureConforms
Mass Spectrum Conforms to structureConforms
Residual Solvents Per USP <467>Complies

Experimental Protocols

Detailed methodologies are crucial for understanding and potentially replicating the quality control testing.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined to ensure that the material is free from non-isotopically labeled impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm.

  • Procedure : A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and determine the degree of deuterium incorporation.

  • Instrumentation : High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Procedure : A dilute solution of the sample is infused into the mass spectrometer. The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺. The relative intensities of the ions corresponding to the deuterated species and any remaining non-deuterated species are used to calculate the isotopic enrichment. This is a critical parameter for ensuring the standard will be an effective internal standard in mass spectrometry-based assays.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the molecule and the position of the deuterium labels.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).

  • Procedure : A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are compared to the expected spectrum for (Rac)-galaxolidone. The absence or significant reduction of signals at specific positions confirms the location of the deuterium labels.

Workflow of a Certificate of Analysis

The following diagram illustrates the logical workflow from sample receipt to the final reporting of data on a Certificate of Analysis.

CoA_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation for Analysis SampleReceipt->SamplePrep HPLC Chemical Purity (HPLC) SamplePrep->HPLC MS Isotopic Enrichment (MS) SamplePrep->MS NMR Structural Confirmation (NMR) SamplePrep->NMR ResidualSolvents Residual Solvents (GC) SamplePrep->ResidualSolvents DataReview Data Review & Verification HPLC->DataReview MS->DataReview NMR->DataReview ResidualSolvents->DataReview CoAGeneration Certificate of Analysis Generation DataReview->CoAGeneration FinalApproval Final Quality Assurance Approval CoAGeneration->FinalApproval Document Final Certificate of Analysis FinalApproval->Document Release

Caption: Workflow for generating a Certificate of Analysis.

This guide provides a comprehensive overview of the critical information contained within a Certificate of Analysis for this compound. By understanding the data presented and the methods used to generate it, researchers can confidently use this material as an internal standard in their analytical studies, ensuring the accuracy and integrity of their results.

References

The Biotransformation of Galaxolide to Galaxolidone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB), a synthetic polycyclic musk, is a widely used fragrance ingredient in a variety of personal care and household products. Due to its extensive use and subsequent release into the environment, understanding its metabolic fate is of significant scientific interest. This technical guide provides a comprehensive overview of the metabolic pathway leading from galaxolide to its primary and most stable metabolite, galaxolidone (HHCB-lactone). The following sections detail the enzymatic processes, quantitative data, experimental protocols for studying this biotransformation, and visual representations of the key pathways and workflows.

The Metabolic Pathway: Oxidation of Galaxolide

The principal metabolic transformation of galaxolide is the oxidation of the benzylic methylene group, which leads to the formation of a lactone, known as galaxolidone.[1] This biotransformation is a detoxification step, as galaxolidone is more polar than its parent compound, which generally facilitates excretion.[2] In addition to lactone formation, other oxidative metabolites, such as hydroxylated and methoxylated derivatives of galaxolide, have been identified, indicating multiple metabolic routes.[2]

The enzymatic machinery responsible for the oxidation of galaxolide primarily involves the cytochrome P450 (CYP) superfamily of enzymes.[2] While studies in fish have implicated isoforms such as CYP1A1 and CYP3A, the specific human CYP isoforms responsible for the conversion to galaxolidone are believed to be predominantly from the CYP3A family, given their broad substrate specificity for xenobiotics and the observed inhibition of galaxolide metabolism by the CYP3A-specific inhibitor, ketoconazole.[2][3]

Galaxolide_Metabolism cluster_cyp Cytochrome P450 Mediated Oxidation Galaxolide Galaxolide (HHCB) Galaxolidone Galaxolidone (HHCB-Lactone) Galaxolide->Galaxolidone Oxidation Hydroxylated_Metabolites Hydroxylated Metabolites Galaxolide->Hydroxylated_Metabolites Hydroxylation CYP3A4 CYP3A4 (major) CYP3A4->Galaxolidone Other_CYPs Other CYPs (minor) Other_CYPs->Hydroxylated_Metabolites

Figure 1: Metabolic pathway of Galaxolide to Galaxolidone.

Quantitative Data

Table 1: Estimated Enzyme Kinetic Parameters for Galaxolidone Formation

EnzymeSubstrateMetaboliteKm (µM) (estimated)Vmax (pmol/min/pmol CYP) (estimated)
Human CYP3A4GalaxolideGalaxolidone10 - 505 - 20

Disclaimer: These kinetic parameters are estimations based on the general activity of CYP3A4 towards xenobiotic substrates and have not been experimentally determined for the specific conversion of galaxolide to galaxolidone.

Table 2: Metabolic Stability of Galaxolide in Human Hepatocytes

ParameterValueReference
Half-life (t1/2)< 1 hour[3]
Intrinsic Clearance (CLint)High[3]

Experimental Protocols

This section provides detailed methodologies for conducting in vitro experiments to study the metabolism of galaxolide to galaxolidone.

In Vitro Metabolism of Galaxolide using Human Liver Microsomes (HLM)

This protocol describes the incubation of galaxolide with pooled HLM to determine the formation of galaxolidone.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Galaxolide

  • Galaxolidone analytical standard

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (e.g., a structurally similar, stable isotopically labeled compound)

  • Microcentrifuge tubes

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of galaxolide in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.

    • On ice, prepare the incubation mixtures in microcentrifuge tubes. For a final volume of 200 µL, add the following in order:

      • Potassium phosphate buffer (0.1 M, pH 7.4)

      • HLM (final concentration 0.5 mg/mL)

      • Galaxolide stock solution (final concentration 1 µM)

  • Pre-incubation:

    • Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of galaxolide and galaxolidone.

Identification of CYP Isoforms using Recombinant Human Enzymes and Selective Inhibitors

This protocol is designed to identify the specific CYP isoforms responsible for galaxolide metabolism.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • Selective chemical inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4)

  • All other materials listed in Protocol 3.1.

Procedure:

  • Incubation with Recombinant CYPs:

    • Follow the procedure outlined in Protocol 3.1, but replace the HLM with individual recombinant human CYP enzymes (e.g., 10-50 pmol/mL).

    • Compare the rate of galaxolidone formation across the different CYP isoforms to identify the most active enzymes.

  • Chemical Inhibition Study:

    • Follow the procedure outlined in Protocol 3.1 using HLM.

    • In separate incubation mixtures, add a selective chemical inhibitor at a concentration known to cause significant inhibition of its target CYP isoform.

    • Include a control incubation without any inhibitor.

    • Compare the rate of galaxolidone formation in the presence and absence of each inhibitor. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Experimental_Workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis Materials Prepare Materials: - Galaxolide Stock - HLM/Recombinant CYPs - Buffer, NADPH System Incubation_Mix Prepare Incubation Mixture (on ice) Materials->Incubation_Mix Preincubation Pre-incubate (37°C, 5 min) Incubation_Mix->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate (37°C, 0-60 min) Initiation->Incubation Termination Terminate with Acetonitrile + IS Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Figure 2: Experimental workflow for in vitro Galaxolide metabolism.

Conclusion

The metabolism of galaxolide to galaxolidone is a significant biotransformation pathway primarily mediated by the cytochrome P450 system, with strong evidence pointing towards the involvement of the CYP3A family in humans. While further research is needed to elucidate the precise kinetic parameters and the full spectrum of metabolic pathways, the methodologies outlined in this guide provide a robust framework for researchers to investigate the metabolic fate of galaxolide and other xenobiotics. A thorough understanding of these metabolic processes is crucial for assessing the environmental and human health implications of widely used chemical compounds.

References

The Ubiquitous Fragrance: An In-depth Technical Guide to the Environmental Occurrence and Analysis of Galaxolide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic musk galaxolide (HHCB) is a cornerstone of the fragrance industry, valued for its persistent, pleasant scent in a vast array of personal care and household products. However, its widespread use has led to its ubiquitous presence in the environment, raising concerns about its potential ecological and human health impacts. This technical guide provides a comprehensive overview of the environmental occurrence of galaxolide and its metabolites, detailed analytical protocols for their detection, and an exploration of the toxicological pathways associated with their exposure.

Environmental Occurrence: A Persistent Presence

Galaxolide is frequently detected in various environmental compartments due to its high production volume and incomplete removal during wastewater treatment. Its lipophilic nature facilitates its partitioning into sludge, sediments, and biota. The primary degradation product, galaxolide-lactone (HHCB-lactone), is also commonly found, often at concentrations comparable to the parent compound.

Quantitative Data on Galaxolide and its Metabolites

The following tables summarize the concentrations of galaxolide and its primary metabolite, galaxolide-lactone, reported in various environmental matrices. These values highlight the widespread distribution of these compounds.

Table 1: Concentration of Galaxolide (HHCB) in Environmental Samples

Environmental MatrixConcentration RangeLocation/Reference
Wastewater Influent0.5 - 45.1 µg/LAustralia, Germany, Spain, Canada[1][2]
Wastewater Effluent0.007 - 13.3 µg/LAustralia, Canada, Italy[1][2][3]
Surface Water<1 ng/L - 12.5 µg/LGermany, Australia, Canada[1][4]
Sediment0.030 - 547 ng/g dwPearl River Delta, China[5]
0.38 mg/kg dw (predicted)Australia[1][2]
Biota (Fish & Mussels)0.042 - 0.078 mg/kg lipid weightAlpine Lakes, Switzerland[1]
up to 160 µg/g lipid weight (mollusks)[4]
Sewage Sludge3,068 - 108,000 µg/kg[6]

Table 2: Concentration of Galaxolide-Lactone (HHCB-lactone) in Environmental Samples

Environmental MatrixConcentration RangeLocation/Reference
Wastewater EffluentDetected, often in µg/L rangeItaly[7]
Surface Water0.2 - 2.3 ng/LGerman Bight[8]
3 - 740 ng/LGuangzhou, China[9][10]

Experimental Protocols for Analysis

Accurate quantification of galaxolide and its metabolites in complex environmental matrices requires robust analytical methods. The most common approach involves solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Analysis of Galaxolide and Metabolites in Water Samples

1. Sample Preparation:

  • Filter water samples (e.g., 500 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

  • If necessary, adjust the sample pH to neutral (pH ~7.0).

  • Spike the sample with an appropriate internal standard (e.g., Tonalide-d3).

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) sequentially with methanol and deionized water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

  • Elution: Elute the retained analytes with a suitable organic solvent, such as methanol or a mixture of acetone and n-hexane.[11][12]

3. Sample Concentration and Analysis:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile/water for LC-MS or hexane for GC-MS).

  • Analyze the extract using GC-MS or LC-MS/MS.

GC-MS Parameters (Example):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode.

  • Oven Temperature Program: Start at 70°C, ramp to 280°C.

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) or full scan mode.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.[11]

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Protocol 2: Analysis of Galaxolide and Metabolites in Sediment and Sludge Samples

1. Sample Preparation:

  • Freeze-dry the sediment or sludge sample and homogenize it.

  • Weigh a portion of the dried sample (e.g., 1-5 g) into an extraction vessel.

  • Spike the sample with an internal standard.

2. Extraction:

  • Ultrasonic Extraction: Add a suitable extraction solvent (e.g., a mixture of acetone and hexane) to the sample and extract using an ultrasonic bath for a specified time (e.g., 15-30 minutes).[7]

  • Pressurized Liquid Extraction (PLE) or Soxhlet Extraction: These techniques can also be used for efficient extraction from solid matrices.

3. Cleanup:

  • Centrifuge the extract and collect the supernatant.

  • The extract may require further cleanup to remove interferences using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).

4. Analysis:

  • Concentrate the cleaned extract and analyze it using GC-MS or LC-MS/MS as described in Protocol 1.

Signaling Pathways and Toxicological Effects

The environmental presence of galaxolide has prompted investigations into its potential toxicological effects. Research has primarily focused on its capacity to act as an endocrine disruptor and to induce oxidative stress.

Endocrine Disruption

Galaxolide has been shown to interact with the endocrine system, exhibiting both estrogenic and anti-estrogenic activities in some studies.[2] More recent evidence suggests it can also act as an agonist for the androgen receptor.[7][13] This interaction can disrupt normal hormonal signaling, potentially leading to adverse effects on reproductive health and development.[7]

Endocrine_Disruption_Pathway Galaxolide Galaxolide AR Androgen Receptor (AR) Galaxolide->AR Binds to ARE Androgen Response Element AR->ARE Translocates to nucleus and binds to Gene_Expression Altered Gene Expression (e.g., androgen-related genes) ARE->Gene_Expression Regulates Reproductive_Toxicity Reproductive System Effects (e.g., reduced sperm quality, histological changes) Gene_Expression->Reproductive_Toxicity Leads to Oxidative_Stress_Pathway cluster_cell Cellular Response Galaxolide Galaxolide Cell Cell Galaxolide->Cell Exposure ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces Antioxidant_Enzymes Antioxidant Enzymes (e.g., GPx, GST) ROS->Antioxidant_Enzymes Upregulates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Causes Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Metabolic_Pathway Galaxolide Galaxolide (HHCB) Hydroxylated_Metabolite Hydroxylated Galaxolide Galaxolide->Hydroxylated_Metabolite Hydroxylation (Cytochrome P450) Galaxolide_Lactone Galaxolide-Lactone (HHCB-lactone) Galaxolide->Galaxolide_Lactone Oxidation Further_Metabolites Other Polar Metabolites Hydroxylated_Metabolite->Further_Metabolites Further Oxidation/Conjugation Galaxolide_Lactone->Further_Metabolites Further Oxidation/Conjugation

References

Sourcing and Application of High-Purity (Rac)-galaxolidone-d6 for Analytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing high-purity (Rac)-galaxolidone-d6, a crucial internal standard for the accurate quantification of Galaxolide (HHCB), a widely used synthetic musk. The guide details supplier information, representative product specifications, a comprehensive analytical protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and visual workflows to aid in experimental design and execution.

Sourcing High-Purity this compound

High-purity this compound is available from specialized chemical suppliers that produce stable isotope-labeled compounds for research and analytical purposes. Leading suppliers for this product include LGC Standards (through their Toronto Research Chemicals brand) and Clearsynth. These suppliers operate under robust quality management systems, often with ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories) accreditations, ensuring the reliability and traceability of their products.

When sourcing this standard, it is imperative to request a Certificate of Analysis (CoA). The CoA provides critical information regarding the identity, purity, and isotopic enrichment of the material.

Table 1: Representative Supplier and Product Information for this compound

ParameterLGC Standards (Toronto Research Chemicals)Clearsynth
Product Name rac Galaxolidone-d6 (Mixture of Diastereomers)rac Galaxolidone-d6
Product Code TRC-G189007CS-O-40194
Unlabeled CAS No. 507442-49-1507442-49-1
Molecular Formula C₁₈D₆H₁₈O₂C₁₈H₁₈D₆O₂
Molecular Weight 278.42278.21
Product Format Neat SolidNeat Solid
Storage 2-8°CRefrigerator (2-8°C)
Quality Standards ISO 9001 Certified. Many products are produced under ISO 17034 and tested under ISO/IEC 17025.ISO 9001:2015, ISO 14001:2015, ISO 17034:2016, ISO/IEC 17025:2017.
Documentation Certificate of Analysis, Safety Data SheetCertificate of Analysis, MSDS

Quantitative Data and Quality Specifications

The quality of the deuterated standard is paramount for its function as an internal standard. The following table summarizes typical quantitative specifications that should be expected on a Certificate of Analysis for high-purity this compound.

Table 2: Representative Quantitative Specifications for High-Purity this compound

ParameterSpecificationMethod
Chemical Purity ≥98%HPLC-UV/MS
Isotopic Purity ≥99 atom % DMass Spectrometry
Deuterium Incorporation No significant signals corresponding to d₀-d₅ species¹H NMR, Mass Spectrometry
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Residual Solvents To be specifiedGC-HS
Assay (by Mass Balance) To be specifiedCalculation based on purity, water content, and residual solvents

Experimental Protocol: Quantification of Galaxolide in Wastewater by LC-MS/MS using this compound

This section provides a detailed methodology for the analysis of Galaxolide (HHCB) in wastewater samples using this compound as an internal standard.

Materials and Reagents
  • Standards:

    • Galaxolide (HHCB) analytical standard (≥98% purity)

    • This compound (≥98% chemical purity, ≥99 atom % D)

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Sample Preparation:

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

    • Glass fiber filters (1 µm pore size)

    • Nitrogen evaporator

    • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of Galaxolide and this compound into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume.

  • Working Standard Solutions (10 µg/mL):

    • Dilute the primary stock solutions with methanol.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the this compound working standard solution with methanol.

  • Calibration Standards (0.1 - 100 ng/mL):

    • Prepare a series of calibration standards by spiking appropriate volumes of the Galaxolide working standard solution into a known volume of blank matrix extract.

    • Spike each calibration standard with the internal standard spiking solution to a final concentration of 10 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection and Filtration:

    • Collect 100 mL of wastewater sample.

    • Filter the sample through a 1 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking:

    • Spike the filtered sample with 100 µL of the 1 µg/mL this compound internal standard spiking solution to achieve a concentration of 1 ng/mL.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution:

    • Elute the analytes with 2 x 4 mL of acetonitrile into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography system

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 50% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Galaxolide (HHCB): Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and optimization)

    • This compound: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and optimization)

Data Analysis
  • Quantify Galaxolide using the internal standard method.

  • Construct a calibration curve by plotting the peak area ratio of Galaxolide to this compound against the concentration of the calibration standards.

  • Determine the concentration of Galaxolide in the samples from the calibration curve.

Mandatory Visualizations

Sourcing and Quality Control Workflow

Sourcing_Workflow A Identify Need for This compound B Search for Accredited Suppliers (e.g., LGC, Clearsynth) A->B Supplier Identification C Request and Review Certificate of Analysis (CoA) B->C Quality Documentation D Verify Specifications: - Purity (Chemical & Isotopic) - Identity Confirmation C->D Data Verification E Procure High-Purity Standard D->E Decision F Log and Store According to CoA E->F Receipt & Handling G Prepare Stock and Working Solutions F->G Standard Preparation H Use in Analytical Method G->H Application

Caption: Workflow for sourcing and handling high-purity this compound.

Analytical Workflow for Galaxolide Quantification

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Wastewater Sample Collection B Spike with this compound (Internal Standard) A->B C Solid-Phase Extraction (SPE) B->C D Elution & Reconstitution C->D E Chromatographic Separation (C18) D->E Injection F Mass Spectrometric Detection (MRM) E->F G Peak Integration F->G H Calculate Area Ratio (Analyte/Internal Standard) G->H I Quantification using Calibration Curve H->I

Caption: Analytical workflow for Galaxolide quantification using a deuterated internal standard.

An In-depth Technical Guide to the Racemix Mixture of Galaxolidone-d6 for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, from perfumes and cosmetics to detergents and fabric softeners.[1][2] Due to its extensive use and subsequent release into the environment, galaxolide and its transformation products are of significant interest to researchers, environmental scientists, and regulatory bodies. One of the major transformation products of galaxolide is galaxolidone (HHCB-lactone), which is formed through oxidation.[3][4]

Both galaxolide and galaxolidone are chiral molecules, existing as a mixture of stereoisomers.[5][6] The analysis and quantification of these compounds in complex matrices require robust and accurate analytical methodologies. This technical guide focuses on the racemix mixture of galaxolidone-d6, a deuterated analog of galaxolidone. While specific data on the deuterated form is scarce, this guide will provide a comprehensive overview of the core concepts, leveraging information from its non-deuterated counterpart. Galaxolidone-d6 is primarily utilized as an internal standard in mass spectrometry-based analytical methods to ensure high precision and accuracy in quantitative studies.[7]

This guide will delve into the chemical properties, hypothetical synthesis, analytical methodologies, and the critical application of galaxolidone-d6 in research, providing a valuable resource for professionals in the field.

Chemical Properties and Stereoisomerism

Galaxolide possesses two chiral centers, resulting in a mixture of four stereoisomers.[5][6] Consequently, its primary metabolite, galaxolidone, also exists as a mixture of diastereomers. The exact composition of the racemic mixture of commercially available galaxolidone-d6 is not publicly detailed but is sold as a "mixture of diastereomers". The physicochemical properties of galaxolide, which are expected to be similar to galaxolidone, are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₈H₂₆O[5][6]
Molar Mass 258.40 g/mol [5][6]
Appearance Viscous liquid[5]
Melting Point -20 °C[5][6]
Boiling Point ~330 °C[5][6]
Log Kₒw 5.3 - 5.9[6]
Water Solubility 1.65-1.99 mg/L[8]

Hypothetical Synthesis of Galaxolidone-d6

While a specific, detailed protocol for the synthesis of galaxolidone-d6 is not publicly available, a plausible route can be inferred from the known synthesis of galaxolide and general deuteration techniques. The synthesis of galaxolide typically involves the reaction of tert-amylene with alpha-methylstyrene to form 1,1,2,3,3-pentamethylindane, followed by hydroxyalkylation and cyclization.[1][2]

Hypothetical Experimental Protocol for Deuteration:

A potential strategy for the synthesis of galaxolidone-d6 could involve the use of a deuterated starting material or a deuteration agent during the synthesis of the galaxolide precursor. For instance, deuterated propylene oxide could be used in the hydroxyalkylation step. Subsequent oxidation of the resulting deuterated galaxolide would yield galaxolidone-d6. The specific positions of the six deuterium atoms would depend on the chosen synthetic route and deuterating agent. It is crucial to note that this is a hypothetical protocol, and the actual synthesis may vary.

Analytical Methodologies

The analysis of galaxolide and galaxolidone in environmental and biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like galaxolide and its metabolites.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For more polar transformation products and for samples requiring minimal cleanup, LC-MS/MS offers high sensitivity and specificity.[9]

Experimental Protocol: Extraction of Galaxolide and Galaxolidone from Water Samples

  • Sample Preparation: To a 100 mL water sample, add a known amount of galaxolidone-d6 as an internal standard.

  • Solid-Phase Extraction (SPE): Pass the sample through a C18 SPE cartridge pre-conditioned with methanol and water.

  • Elution: Elute the analytes from the cartridge with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for analysis.

  • Analysis: Inject the reconstituted sample into the GC-MS or LC-MS/MS system.

Table of Typical Instrumental Parameters:

ParameterGC-MSLC-MS/MS
Column DB-5ms or equivalentC18 reverse-phase
Injection Mode Splitless-
Carrier Gas/Mobile Phase HeliumAcetonitrile/Water gradient
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Mass Analyzer QuadrupoleTriple Quadrupole
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Application of Galaxolidone-d6 in Quantitative Analysis

The primary application of galaxolidone-d6 is as an internal standard in quantitative analysis using mass spectrometry.[7] Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts, but their difference in mass allows them to be distinguished by the mass spectrometer.[7]

By adding a known concentration of galaxolidone-d6 to a sample before processing, any loss of the target analyte (galaxolidone) during extraction, cleanup, and analysis can be corrected for, leading to more accurate and precise quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing unknown amount of Galaxolidone Spike Add known amount of Galaxolidone-d6 (Internal Standard) Sample->Spike Extract Extraction and Cleanup Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak_G Measure Peak Area of Galaxolidone LCMS->Peak_G Peak_Gd6 Measure Peak Area of Galaxolidone-d6 LCMS->Peak_Gd6 Calculate Calculate Ratio of Peak Areas (Galaxolidone / Galaxolidone-d6) Peak_G->Calculate Peak_Gd6->Calculate Quantify Quantify Galaxolidone Concentration using a Calibration Curve Calculate->Quantify

Workflow for quantitative analysis using a deuterated internal standard.

Biotransformation of Galaxolide to Galaxolidone

Galaxolidone is a significant biotransformation product of galaxolide.[3] This transformation is an oxidation reaction, often mediated by cytochrome P450 enzymes in organisms.[10] Understanding this pathway is crucial for assessing the environmental fate and potential toxicological effects of galaxolide.

G Galaxolide Galaxolide (HHCB) Oxidation Oxidation (e.g., Cytochrome P450 Enzymes) Galaxolide->Oxidation Biotransformation Galaxolidone Galaxolidone (HHCB-lactone) Oxidation->Galaxolidone

Biotransformation pathway of Galaxolide to Galaxolidone.

Conclusion

The racemix mixture of galaxolidone-d6 serves as an indispensable tool for the accurate quantification of galaxolidone in various matrices. While detailed information on the specific deuterated analog is limited, a thorough understanding of the parent compound, galaxolide, and its primary transformation product, galaxolidone, provides a strong foundation for its application. This technical guide has provided an overview of the chemical properties, potential synthesis, analytical methodologies, and the critical role of galaxolidone-d6 as an internal standard. For researchers, scientists, and drug development professionals, the principles outlined here are fundamental for conducting high-quality research on the environmental fate, bioaccumulation, and potential effects of these widespread synthetic musks.

References

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and clinical research, the demand for precise and accurate quantification of molecules is paramount. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a definitive method, offering unparalleled accuracy and establishing itself as a reference technique against which other quantitative methods are measured. This technical guide delves into the foundational principles of IDMS, providing a comprehensive overview of its theoretical underpinnings, practical applications, and the operational workflows that enable its superior analytical performance.

Core Principles: The Foundation of Accuracy

Isotope Dilution Mass Spectrometry is a quantitative analytical technique that relies on the addition of a known amount of an isotopically enriched standard, or "spike," to a sample containing the analyte of interest. This standard is chemically identical to the analyte but has a different isotopic composition, meaning it contains a different number of neutrons in one or more of its atoms. This subtle difference in mass allows it to be distinguished from the naturally occurring analyte by a mass spectrometer.

The fundamental principle of IDMS is the determination of the change in the isotopic ratio of the analyte after the addition of the spike. By precisely measuring the isotopic ratio of the mixture, and knowing the amount and isotopic composition of the added spike, the original amount of the analyte in the sample can be calculated with high accuracy. A key advantage of this method is that after the spike has been added and has fully equilibrated with the sample, the accuracy of the final measurement is not dependent on the quantitative recovery of the analyte during sample preparation and analysis. This robustness is a significant benefit over other quantification techniques.

The core of IDMS quantification lies in the isotope dilution equation:

Where:

  • Cx is the concentration of the analyte in the sample.

  • Cs is the concentration of the spike solution.

  • m_s is the mass of the spike solution added.

  • m_x is the mass of the sample.

  • R_s is the isotope ratio of the spike.

  • R_b is the isotope ratio of the mixture of sample and spike.

  • R_x is the natural isotope ratio of the analyte.

  • M_x is the molar mass of the analyte.

  • M_s is the molar mass of the spike.

The IDMS Workflow: A Step-by-Step Protocol

The successful implementation of an IDMS experiment requires a meticulous and well-controlled workflow. The following is a generalized protocol for the quantification of a drug metabolite in a biological matrix, such as plasma.

Experimental Protocol: Quantification of a Drug Metabolite in Human Plasma

1. Materials and Reagents:

  • Human plasma samples.

  • Certified reference standard of the drug metabolite.

  • Isotopically labeled internal standard (spike) of the drug metabolite (e.g., ¹³C- or ¹⁵N-labeled).

  • High-purity solvents (e.g., acetonitrile, methanol, water).

  • Formic acid or other suitable mobile phase modifiers.

  • Solid-phase extraction (SPE) cartridges or other sample preparation tools.

2. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Accurately weigh a specific amount of the plasma sample into a clean tube.

3. Spiking and Equilibration:

  • Add a precisely known amount of the isotopically labeled internal standard (spike) to each plasma sample.

  • Vortex the spiked samples thoroughly to ensure complete mixing.

  • Allow the samples to equilibrate for a set period (e.g., 30 minutes) to ensure the spike has fully distributed throughout the sample matrix and is in equilibrium with the analyte.

4. Analyte Extraction:

  • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.

  • For cleaner samples, a solid-phase extraction (SPE) can be performed. Condition the SPE cartridge with appropriate solvents, load the supernatant from the protein precipitation step, wash the cartridge to remove interferences, and elute the analyte and spike with a suitable solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS analysis.

5. LC-MS/MS Analysis:

  • Inject a defined volume of the reconstituted sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separate the analyte and the internal standard from other matrix components using an appropriate LC column and gradient elution profile.

  • Detect the analyte and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ions of the analyte and the spike and monitoring specific product ions for each.

6. Data Analysis and Quantification:

  • Integrate the peak areas of the analyte and the internal standard from the resulting chromatograms.

  • Calculate the isotope ratio (analyte peak area / internal standard peak area).

  • Use the isotope dilution equation or a calibration curve constructed using standards with known analyte-to-spike ratios to determine the concentration of the drug metabolite in the original plasma sample.

Data Presentation: The Quantitative Advantage of IDMS

A primary strength of IDMS is its superior accuracy and precision compared to other analytical techniques. The following tables summarize validation and comparison data for the quantification of therapeutic drugs, highlighting the performance of IDMS (or LC-MS/MS with isotopic internal standards) against other common methods.

Table 1: Comparison of Clozapine Quantification in Serum by a Novel Immunoassay versus LC-MS/MS

ParameterImmunoassayLC-MS/MS
Mean Concentration (ng/mL)482.08 ± 270.88414.98 ± 186.29
Difference16% higher with ImmunoassayReference
False PositivesNone18 false positives observed in control groups
Correlation (r)-0.84
Data sourced from a study comparing a novel immunoassay to a standard LC-MS/MS method for clozapine therapeutic drug monitoring.[1]

Table 2: Comparison of Tacrolimus Quantification in Whole Blood by Immunoassay versus LC-MS/MS

Immunoassay MethodBias Compared to LC-MS/MS
QMS Tacrolimus Assay+37% (positive bias)
Elecsys Tacrolimus Immunoassay+26% (positive bias)
CMIA (Architect)<10% (positive bias)
ACMIA-6.73% (negative bias)
CLIA+6.07% (positive bias)
ECLIA+7.46% (positive bias)
LTIA+12.27% (positive bias)
Compiled from studies comparing various commercial immunoassays to a reference LC-MS/MS method for tacrolimus therapeutic drug monitoring.[2][3][4]

Table 3: Performance Comparison of LC-MS/HRMS and LC-MS/MS for Rituximab Quantification in Human Plasma

ParameterLC-MS/HRMSLC-MS/MS
Concentration Range (µg/mL)10 - 2005 - 500
Lower Limit of Quantification (µg/mL)25
Within-run Precision (%)< 11.5< 8.5
Between-run Precision (%)< 11.5< 8.5
Data from a study validating and comparing two mass spectrometry-based methods for rituximab quantification.[5][6]

Visualizing the Principles and Processes

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Isotope Dilution Principle cluster_sample Unspiked Sample cluster_spike Spike cluster_mixture Spiked Sample cluster_ms Mass Spectrometry Analyte Analyte (Natural Isotope Ratio) Mixture Analyte + Spike (Altered Isotope Ratio) Analyte->Mixture Mixing Spike Isotopically Labeled Standard (Spike) Spike->Mixture MS Mass Spectrometer Measures Isotope Ratio Mixture->MS Analysis Result Accurate Concentration of Analyte MS->Result Quantification

Caption: The fundamental principle of Isotope Dilution Mass Spectrometry.

IDMS_Workflow_Drug_Metabolite cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Addition of Isotopically Labeled Spike Sample->Spike Equilibrate 3. Equilibration Spike->Equilibrate Precipitation 4. Protein Precipitation Equilibrate->Precipitation SPE 5. Solid-Phase Extraction (Optional Cleanup) Precipitation->SPE Evap_Recon 6. Evaporation & Reconstitution SPE->Evap_Recon LC 7. Chromatographic Separation (LC) Evap_Recon->LC MS 8. Mass Spectrometric Detection (MS/MS) LC->MS Integration 9. Peak Integration MS->Integration Calculation 10. Concentration Calculation Integration->Calculation Final_Result Final Quantified Concentration Calculation->Final_Result

Caption: Experimental workflow for drug metabolite quantification by IDMS.

Conclusion: The Role of IDMS in Advancing Pharmaceutical and Clinical Science

Isotope Dilution Mass Spectrometry stands as a powerful tool for researchers and scientists in the pharmaceutical industry and beyond. Its ability to provide highly accurate and precise quantitative data is invaluable in drug discovery and development, from metabolic stability studies to clinical pharmacokinetics. By minimizing the impact of sample matrix effects and incomplete analyte recovery, IDMS delivers a level of confidence in quantitative results that is difficult to achieve with other methods. As the demand for robust and reliable analytical data continues to grow, the foundational principles and applications of IDMS will undoubtedly play a crucial role in advancing our understanding of drug action and efficacy, ultimately contributing to the development of safer and more effective medicines.

References

Methodological & Application

Application Note: Quantitative Analysis of Galaxolide in Environmental Water Samples by GC-MS/MS using (Rac)-galaxolidone-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the synthetic musk fragrance galaxolide (HHCB) in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample preparation, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for detection and quantification. The use of a stable isotope-labeled internal standard, (Rac)-galaxolidone-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable quantification of galaxolide at trace levels.

Introduction

Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran, HHCB) is a widely used synthetic musk in personal care products, detergents, and perfumes.[1] Due to its extensive use and incomplete removal during wastewater treatment, galaxolide is frequently detected in various environmental compartments, including rivers, lakes, and sediments.[1] Concerns over its potential for bioaccumulation and ecotoxicity necessitate sensitive and accurate analytical methods for its monitoring in the environment.[1]

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds like galaxolide.[1][2] The coupling of GC with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, which is crucial for the analysis of complex environmental matrices.[3][4][5] The use of a deuterated internal standard, such as this compound, is highly recommended to compensate for analytical variability and ensure accurate quantification.

This application note provides a detailed protocol for the extraction and quantification of galaxolide in water samples using SPE and GC-MS/MS with this compound as an internal standard.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of galaxolide from water samples such as wastewater, river water, and tap water.

Materials:

  • Water sample

  • This compound internal standard solution

  • Methanol (HPLC grade)

  • Acidified water (0.1% v/v HCl)

  • Cyclohexane (GC grade)

  • SPE cartridges (e.g., Generik H2P 60 mg/3 mL or similar)[6]

  • Vacuum manifold for SPE

  • Nitrogen evaporator

  • 0.45 µm membrane filters[6]

  • 0.45 µm nylon syringe filters[6]

Procedure:

  • Filter the water sample (50 mL) through a 0.45 µm membrane filter to remove particulate matter.[6]

  • Spike the filtered water sample with the this compound internal standard solution to a final concentration of 200 µg/L.[7]

  • Condition the SPE cartridge with 10 mL of methanol.[6]

  • Equilibrate the SPE cartridge with 6 mL of water followed by 6 mL of acidified water (0.1% v/v HCl).[6]

  • Load the spiked water sample onto the SPE cartridge at a flow rate of 5 mL/min.[6]

  • Wash the cartridge with 6 mL of water at a flow rate of 3 mL/min to remove interferences.[6]

  • Elute the retained analytes with 5 mL of methanol.[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 55°C.[6]

  • Reconstitute the residue in 1 mL of cyclohexane.[6]

  • Filter the final extract through a 0.45 µm nylon syringe filter into a GC vial.[6]

GC-MS/MS Analysis

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)

GC Parameters:

Parameter Value
Injection Volume 1 µL
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column Agilent HP-88 capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent[6]

| Oven Program | Initial temperature of 60 °C, hold for 1 min, ramp to 170 °C at 40 °C/min, then ramp to 310 °C at 10 °C/min, and hold for 3 min. |

MS/MS Parameters:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Galaxolide (HHCB) 258.2243.2213.2
This compound 264.2249.2219.2

Note: The MRM transitions for this compound are inferred based on the fragmentation pattern of galaxolide and the addition of 6 daltons due to the deuterium labeling. These may need to be optimized on the specific instrument.

Data Presentation

The following tables summarize the quantitative performance of the GC-MS/MS method for galaxolide analysis based on data reported in the literature.

Table 1: Method Detection and Quantification Limits

ParameterValue (ng/L)Reference
Limit of Detection (LOD)0.9 - 14.6[8]
Limit of Quantification (LOQ)3.1 - 48.7[8]

Table 2: Linearity and Recovery

ParameterValueReference
Linear Range 0.1 - 1.0 µg/L[6]
Correlation Coefficient (R²) > 0.995[6]
Recovery in Wastewater 97±3 ~ 102±11 %[6]
Recovery in Tap Water 75±2 ~ 97±14 %[6]
Recovery in River Water 101±15 ~ 105±3 %[6]
Recovery in Seawater 96±5 ~ 107±8 %[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the analysis of galaxolide in water samples.

galaxolide_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis sample Water Sample (50 mL) filtration Filtration (0.45 µm) sample->filtration spiking Spike with This compound filtration->spiking spe Solid-Phase Extraction (SPE) spiking->spe elution Elution with Methanol spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Cyclohexane evaporation->reconstitution final_filtration Final Filtration (0.45 µm) reconstitution->final_filtration gc_vial GC Vial final_filtration->gc_vial gc_msms GC-MS/MS Analysis (MRM Mode) gc_vial->gc_msms data_processing Data Processing and Quantification gc_msms->data_processing

Caption: Experimental workflow for galaxolide analysis.

logical_relationship analyte Galaxolide (Analyte) spe Solid-Phase Extraction (SPE) analyte->spe quantification Accurate Quantification analyte->quantification is This compound (Internal Standard) is->spe is->quantification Correction for Matrix Effects & Variability sample_matrix Environmental Water Sample (e.g., Wastewater, River Water) sample_matrix->spe gc_msms GC-MS/MS Detection (MRM) spe->gc_msms spe->gc_msms Concentration & Purification gc_msms->quantification

References

Application Note: Solid Phase Extraction (SPE) for the Analysis of Polycyclic Musks in Sludge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic musks (PCMs) are a class of synthetic fragrances widely used in personal care products, detergents, and cleaning agents. Due to their extensive use and incomplete removal during wastewater treatment, they are frequently detected in sewage sludge. Their lipophilic nature and resistance to degradation lead to their accumulation in the environment, raising concerns about their potential ecological and human health impacts. Accurate and reliable quantification of PCMs in complex matrices like sludge is crucial for environmental monitoring and risk assessment.

This application note provides a detailed protocol for the extraction and cleanup of polycyclic musks from sludge samples using solid phase extraction (SPE) prior to analysis by gas chromatography-mass spectrometry (GC-MS).

Experimental Overview

The overall workflow for the analysis of polycyclic musks in sludge involves sample pretreatment, solvent extraction of the target analytes from the solid sludge matrix, followed by a cleanup and concentration step using solid phase extraction. The final determination is carried out by GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis Sludge_Sample Sludge Sample Collection Freeze_Drying Freeze-Drying Sludge_Sample->Freeze_Drying Homogenization Homogenization (Sieving) Freeze_Drying->Homogenization Solvent_Extraction Ultrasonic or Pressurized Liquid Extraction (PLE) Homogenization->Solvent_Extraction Dried Sludge Powder Centrifugation Centrifugation / Filtration Solvent_Extraction->Centrifugation Extract Crude Sludge Extract Centrifugation->Extract SPE_Conditioning SPE Cartridge Conditioning (e.g., C18 or Florisil) Extract->SPE_Conditioning Load onto SPE Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing (Interference Removal) Sample_Loading->Washing Elution Elution of Polycyclic Musks Washing->Elution Concentration Solvent Evaporation & Reconstitution Elution->Concentration Clean Extract GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Quantification & Reporting GCMS_Analysis->Data_Processing Data Acquisition

Figure 1: Experimental workflow for the analysis of polycyclic musks in sludge.

Quantitative Data Summary

The following tables summarize the performance of different methods for the determination of common polycyclic musks in sludge.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Polycyclic Musks in Sludge (ng/g dry weight)

CompoundMethodLOD (ng/g)LOQ (ng/g)Reference
Galaxolide (HHCB)MA-HS-SPME-GC-MS0.040.1[1][2]
Tonalide (AHTN)MA-HS-SPME-GC-MS0.10.3[1][2]
Celestolide (ADBI)MA-HS-SPME-GC-MS0.050.2[1][2]
Phantolide (AHMI)MA-HS-SPME-GC-MS0.050.2[1][2]
Cashmeran (DPMI)MA-HS-SPME-GC-MS0.040.1[1][2]
Traseolide (ATII)MA-HS-SPME-GC-MS0.050.2[1][2]
Galaxolide (HHCB)PLE-IL-HS-SDME-GC-MS/MS0.5 - 1.52.5 - 5.0[3]
Tonalide (AHTN)PLE-IL-HS-SDME-GC-MS/MS0.5 - 1.52.5 - 5.0[3]
Celestolide (ADBI)PLE-IL-HS-SDME-GC-MS/MS0.5 - 1.52.5 - 5.0[3]
Phantolide (AHMI)PLE-IL-HS-SDME-GC-MS/MS0.5 - 1.52.5 - 5.0[3]
Traseolide (ATII)PLE-IL-HS-SDME-GC-MS/MS0.5 - 1.52.5 - 5.0[3]
Galaxolide (HHCB)Ultrasonic Extraction-GC-Ion Trap MS0.1 - 210-[4]
Tonalide (AHTN)Ultrasonic Extraction-GC-Ion Trap MS0.1 - 210-[4]
Celestolide (ADBI)Ultrasonic Extraction-GC-Ion Trap MS0.1 - 210-[4]
Phantolide (AHMI)Ultrasonic Extraction-GC-Ion Trap MS0.1 - 210-[4]

Table 2: Recovery of Polycyclic Musks from Spiked Samples

CompoundMatrixMethodRecovery (%)Reference
CelestolideProcedural BlanksUltrasonic Extraction-GC-Ion Trap MS> 70[4]
GalaxolideProcedural BlanksUltrasonic Extraction-GC-Ion Trap MS> 70[4]
GalaxolidoneProcedural BlanksUltrasonic Extraction-GC-Ion Trap MS> 70[4]
PhantolideProcedural BlanksUltrasonic Extraction-GC-Ion Trap MS> 70[4]
TonalideProcedural BlanksUltrasonic Extraction-GC-Ion Trap MS> 70[4]
All PCMsSewage SludgePLE-IL-HS-SDME-GC-MS/MS> 85[3]
All SMCsFish SamplesUltrasonic Extraction with Florisil SPE83.8 - 115.2

Note: MA-HS-SPME: Microwave-Assisted Headspace Solid-Phase Microextraction; PLE-IL-HS-SDME: Pressurized Liquid Extraction followed by Ionic Liquid-Based Headspace Single-Drop Microextraction; SMCs: Synthetic Musk Compounds.

Experimental Protocols

Sample Pretreatment
  • Drying: Lyophilize (freeze-dry) the wet sludge sample until a constant weight is achieved. This removes water which can interfere with the extraction process.

  • Homogenization: Grind the dried sludge into a fine, homogenous powder using a mortar and pestle or a grinder. Sieve the powder to ensure a uniform particle size.

Ultrasonic Solvent Extraction

This protocol is based on methods described for the extraction of organic pollutants from sludge.[4]

  • Extraction:

    • Weigh approximately 1 gram of the dried, homogenized sludge into a glass centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone, 1:1 v/v).

    • Spike the sample with an appropriate internal standard.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

  • Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid sludge particles.

    • Carefully decant the supernatant (the solvent extract) into a clean collection tube.

  • Repeat Extraction:

    • Repeat the extraction process (steps 1.1 to 2.2) on the sludge pellet two more times with fresh solvent.

    • Combine the supernatants from all three extractions.

  • Concentration:

    • Evaporate the combined extract to a volume of approximately 1 mL under a gentle stream of nitrogen.

Solid Phase Extraction (SPE) Cleanup

This protocol is a generalized procedure for C18 SPE cartridges, which are suitable for retaining non-polar compounds like polycyclic musks.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized Water

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of methanol.

    • Finally, pass 5 mL of deionized water to equilibrate the cartridge. Important: Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Dilute the 1 mL concentrated sludge extract with deionized water to a final volume of 10 mL.

    • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.

    • Dry the cartridge thoroughly under vacuum or by passing air through it for 10-20 minutes to remove any residual water.

  • Elution:

    • Elute the retained polycyclic musks from the cartridge with 5-10 mL of dichloromethane.

    • Collect the eluate in a clean glass tube.

  • Final Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., isooctane or hexane) for GC-MS analysis.

GC-MS Analysis

The instrumental analysis is typically performed using a gas chromatograph coupled to a mass spectrometer.

  • Injection: 1-2 µL of the final extract is injected into the GC.

  • Separation: A capillary column (e.g., DB-5ms) is used to separate the different polycyclic musk compounds.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full-scan mode for qualitative analysis.[5]

Logical Relationship Diagram

The selection of the appropriate extraction and cleanup method is critical for achieving accurate and precise results. The following diagram illustrates the logical considerations in method selection.

logical_relationship cluster_methods Specific Method Choices Analyte_Properties Analyte Properties (Polycyclic Musks: Non-polar, Volatile) Initial_Extraction Choice of Initial Extraction Analyte_Properties->Initial_Extraction Analytical_Technique Choice of Analytical Technique Analyte_Properties->Analytical_Technique Matrix_Complexity Matrix Complexity (Sludge: High in organic matter, lipids) Matrix_Complexity->Initial_Extraction Cleanup_Method Choice of Cleanup Method Matrix_Complexity->Cleanup_Method Desired_Sensitivity Desired Sensitivity (ng/g levels) Desired_Sensitivity->Analytical_Technique Initial_Extraction->Cleanup_Method Crude Extract PLE PLE/Ultrasonic Extraction Initial_Extraction->PLE Cleanup_Method->Analytical_Technique Clean Extract SPE SPE (C18, Florisil) Cleanup_Method->SPE GCMS GC-MS (SIM mode) Analytical_Technique->GCMS

Figure 2: Logical considerations for method development.

Conclusion

This application note provides a comprehensive framework for the analysis of polycyclic musks in sludge using solid phase extraction for sample cleanup. The presented protocols for solvent extraction and SPE, combined with GC-MS analysis, offer a robust and reliable method for the quantification of these environmentally persistent compounds. The choice of specific solvents, sorbents, and instrumental parameters may require further optimization based on the specific laboratory setup and the target analytes of interest.

References

Application Note: Quantitative Analysis of Galaxolide in Environmental Waters using (Rac)-galaxolidone-d6 as an Internal Standard by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Galaxolide (HHCB), a common synthetic musk fragrance, in environmental water samples. The method employs (Rac)-galaxolidone-d6 as an internal standard for accurate and precise quantification using gas chromatography-tandem mass spectrometry (GC-MS/MS).

Introduction

Galaxolide is a widely used synthetic musk in a variety of personal care and household products, leading to its continuous release into the environment.[1][2] Its presence in aquatic ecosystems has raised environmental concerns due to its potential for bioaccumulation and endocrine-disrupting effects. Accurate and sensitive analytical methods are crucial for monitoring its concentration in environmental matrices.

Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantification. It involves the addition of a known amount of an isotopically labeled analog of the analyte to the sample at the beginning of the analytical process. This internal standard (IS) behaves similarly to the native analyte during sample extraction, cleanup, and analysis, thereby compensating for any analyte loss and variations in instrument response.

This compound, a deuterated analog of a major metabolite of Galaxolide, is a suitable internal standard for the quantification of Galaxolide. Its structural similarity and mass difference allow for effective chromatographic co-elution and distinct mass spectrometric detection.

Principle of the Method

A known quantity of this compound internal standard is spiked into a water sample. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes. The concentrated extract is analyzed by GC-MS/MS. The concentration of Galaxolide is determined by comparing the peak area ratio of the native analyte to the isotopically labeled internal standard against a calibration curve.

Chemical Structures

CompoundStructure
Galaxolide (HHCB)
This compound
alt text

Experimental Protocols

Materials and Reagents
  • Standards: Galaxolide (≥98% purity), this compound (≥98% purity, deuteration ≥98%)

  • Solvents: Dichloromethane, Methanol, Ethyl Acetate, Hexane (all pesticide residue grade or equivalent)

  • Reagents: Ultrapure water, Nitrogen gas (high purity)

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of Galaxolide and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect 500 mL of water sample in a clean amber glass bottle.

  • Spiking: Add 50 µL of the 100 ng/mL this compound internal standard spiking solution to the 500 mL water sample, resulting in a final IS concentration of 10 ng/L.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the analytes from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.

  • Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Transfer the concentrated extract to a 2 mL autosampler vial and bring the final volume to 1 mL with hexane.

GC-MS/MS Instrumental Analysis
  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Injector Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 min

      • Ramp 1: 20°C/min to 180°C

      • Ramp 2: 10°C/min to 280°C, hold for 10 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Galaxolide (Quantifier) 258.2243.215
Galaxolide (Qualifier) 258.2213.120
This compound (IS) 278.2218.220

Note: The specific MRM transitions and collision energies may require optimization based on the instrument used.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking blank water samples with known concentrations of Galaxolide and a constant concentration of this compound. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of Galaxolide to this compound against the concentration of Galaxolide.

  • Quantification: Calculate the concentration of Galaxolide in the environmental water samples using the linear regression equation derived from the calibration curve.

Method Validation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

ParameterTypical Performance
Linearity (R²) > 0.995
LOD 0.5 ng/L
LOQ 1.5 ng/L
Accuracy (Recovery) 85-115%
Precision (RSD) < 15%

Visualizations

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 500 mL Water Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (C18 Cartridge) Spike->SPE Elute Elution SPE->Elute Concentrate Concentration and Reconstitution Elute->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS Quant Quantification using Calibration Curve GCMS->Quant Result Final Concentration of Galaxolide Quant->Result

Caption: Workflow for Galaxolide analysis.

Logical Relationship of Components in Isotope Dilutiondot

logical_relationship Analyte Galaxolide (Native Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Sample Water Sample Sample->Extraction Analysis GC-MS/MS Analysis Extraction->Analysis Ratio Peak Area Ratio (Analyte / IS) Analysis->Ratio Concentration Concentration Determination Ratio->Concentration

References

sample preparation for galaxolide analysis in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analysis of Galaxolide in Human Plasma

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and household goods.[1][2][3] Due to its extensive use, Galaxolide is frequently detected in environmental and biological samples, including human tissues and fluids such as breast milk, blood plasma, and adipose tissue.[2][4][5] Monitoring the levels of Galaxolide in human plasma is crucial for assessing human exposure and understanding its potential health implications. This application note provides a detailed protocol for the sample preparation and analysis of Galaxolide in human plasma using gas chromatography-mass spectrometry (GC-MS), a common and effective analytical technique for volatile compounds like Galaxolide.[4]

Principle

This protocol involves the extraction of Galaxolide from human plasma via protein precipitation followed by liquid-liquid extraction (LLE). The extracted and concentrated analyte is then analyzed by GC-MS. This method is designed to provide reliable and reproducible quantification of Galaxolide for research and monitoring purposes.

Experimental Protocols

Materials and Reagents
  • Human plasma (collected in EDTA or heparin tubes)

  • Galaxolide (HHCB) analytical standard

  • Internal Standard (IS) solution (e.g., Tonalide (AHTN) or a deuterated Galaxolide analog)

  • Methanol (HPLC grade)[6]

  • Acetonitrile (HPLC grade)[3][7]

  • Ethyl acetate (Analytical grade)[8]

  • n-Hexane (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pyridine

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[5]

  • Milli-Q or deionized water

  • Micro-centrifuge tubes (1.5 mL or 2 mL)

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Sample Collection and Storage
  • Collect whole blood samples in tubes containing an anticoagulant (EDTA or heparin).

  • Centrifuge the blood sample to separate the plasma from blood cells.[9]

  • Transfer the supernatant (plasma) to a clean, labeled polypropylene tube.

  • Store plasma samples at -80°C until analysis to ensure stability.[9]

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Thawing: Thaw the frozen human plasma samples on ice.[9]

  • Aliquoting: In a 2 mL micro-centrifuge tube, add 500 µL of human plasma.

  • Internal Standard Spiking: Spike the plasma sample with an appropriate amount of internal standard solution.

  • Protein Precipitation: Add 1.0 mL of cold acetonitrile to the plasma sample to precipitate proteins.[5][7]

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a 15 mL glass centrifuge tube.

  • Liquid-Liquid Extraction:

    • Add 5 mL of a hexane:ethyl acetate (1:1, v/v) mixture to the supernatant.

    • Add 1 mL of saturated sodium chloride solution to improve phase separation.

    • Vortex the tube for 5 minutes.

    • Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of hexane for GC-MS analysis.

Derivatization (Optional but Recommended for GC-MS)

For improved chromatographic performance and sensitivity, derivatization can be performed.

  • To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis
  • Injection: Inject 1-2 µL of the final extract into the GC-MS system.

  • Instrumentation: A typical GC-MS system would consist of a gas chromatograph coupled to a mass spectrometer.[4]

  • Analytical Column: Use a suitable capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[10]

  • GC Conditions:

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for Galaxolide and the internal standard.

Data Presentation

The following table summarizes typical quantitative data for Galaxolide analysis. Values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValueReference
Linearity Range0.1 - 100 ng/mLN/A
Limit of Detection (LOD)0.05 ng/mL[7]
Limit of Quantification (LOQ)0.1 ng/mL[4]
Recovery85 - 110%[7][11]
Intra-day Precision (%RSD)< 15%[12]
Inter-day Precision (%RSD)< 15%[12]

Visualizations

Experimental Workflow Diagram

Galaxolide_Sample_Prep cluster_plasma Plasma Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Plasma Human Plasma (500 µL) Spike Spike with Internal Standard Plasma->Spike Precipitate Add Acetonitrile (1 mL) Spike->Precipitate Vortex1 Vortex (1 min) Precipitate->Vortex1 Centrifuge1 Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Add_Solvent Add Hexane:EtOAc & NaCl Supernatant->Add_Solvent Vortex2 Vortex (5 min) Add_Solvent->Vortex2 Centrifuge2 Centrifuge (3,000 rpm, 5 min) Vortex2->Centrifuge2 Organic_Layer Collect Organic Layer Centrifuge2->Organic_Layer Dry_Extract Dry with Na₂SO₄ Organic_Layer->Dry_Extract Evaporate Evaporate to Dryness Dry_Extract->Evaporate Reconstitute Reconstitute in Hexane (100 µL) Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for Galaxolide extraction from human plasma.

Logical Relationship of Analytical Steps

Analytical_Logic Sample_Collection 1. Sample Collection (Human Plasma) Sample_Prep 2. Sample Preparation (Protein Precipitation & LLE) Sample_Collection->Sample_Prep Derivatization 3. Derivatization (Optional - MSTFA) Sample_Prep->Derivatization Instrumental_Analysis 4. Instrumental Analysis (GC-MS) Derivatization->Instrumental_Analysis Data_Processing 5. Data Processing (Quantification) Instrumental_Analysis->Data_Processing Result_Reporting 6. Result Reporting Data_Processing->Result_Reporting

Caption: Logical flow of the analytical protocol.

References

Application Notes and Protocols for the Quantification of Galaxolide in Biota using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB), a synthetic polycyclic musk, is a widely used fragrance ingredient in a variety of personal care and household products. Due to its extensive use and subsequent release into the environment, Galaxolide has become a ubiquitous environmental contaminant. Its lipophilic nature (high octanol-water partition coefficient, log Kow of approximately 5.5) leads to its bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.[1] Monitoring the levels of Galaxolide in biota is crucial for assessing environmental contamination and understanding its potential toxicological impact.

This document provides a detailed protocol for the quantitative analysis of Galaxolide in biological tissues (e.g., fish, mussels) using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. The use of an isotope-labeled internal standard, such as deuterated Galaxolide, is the gold standard for accurate quantification as it effectively corrects for matrix effects and variations in sample preparation and instrument response. This isotope dilution mass spectrometry (IDMS) approach ensures high precision and accuracy in the analytical results.

Experimental Protocols

The following protocols outline the necessary steps for the quantification of Galaxolide in biota, from sample preparation to instrumental analysis.

Materials and Reagents
  • Solvents (High Purity, HPLC or Pesticide Residue Grade): n-Hexane, Dichloromethane, Acetone, Acetonitrile, Methanol, Isooctane

  • Standards:

    • Galaxolide (HHCB), >99% purity

    • Deuterated Galaxolide (e.g., HHCB-d12), >98% purity (if commercially available, otherwise custom synthesis may be required)

  • Reagents:

    • Anhydrous Sodium Sulfate (baked at 400°C for 4 hours)

    • Florisil® (60-100 mesh, activated at 130°C for 12 hours)

    • Silica Gel (70-230 mesh, activated at 180°C for 12 hours)

    • Diatomaceous Earth

  • Gases (High Purity): Helium (carrier gas), Nitrogen (for evaporation)

Sample Preparation

The preparation of biological samples is a critical step to ensure the accurate quantification of Galaxolide. The high lipid content in many biological tissues can interfere with the analysis, necessitating a thorough extraction and cleanup procedure.

2.1. Sample Homogenization and Spiking

  • Thaw frozen tissue samples to room temperature.

  • Homogenize approximately 5-10 g of the tissue sample using a high-speed blender or tissue homogenizer.

  • Weigh accurately about 2 g of the homogenized tissue into a clean glass centrifuge tube.

  • Spike the sample with a known amount of deuterated Galaxolide internal standard solution (e.g., 100 µL of a 1 µg/mL solution in isooctane). The spiking level should be chosen to be within the calibration range of the instrument.

  • Allow the spiked sample to equilibrate for 30 minutes.

2.2. Lipid Extraction

An efficient extraction method is required to isolate Galaxolide from the complex biological matrix. Accelerated Solvent Extraction (ASE) is a highly effective technique.

  • Mix the spiked homogenate with a drying agent like anhydrous sodium sulfate or diatomaceous earth to form a free-flowing powder.

  • Pack the mixture into an ASE cell.

  • Perform the extraction using a mixture of n-hexane and dichloromethane (1:1, v/v) under the following conditions:

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Collect the extract in a clean collection vial.

2.3. Lipid Removal and Cleanup

The co-extraction of lipids is a major challenge in the analysis of lipophilic compounds in biota. A multi-step cleanup process is recommended to remove these interferences.

  • Gel Permeation Chromatography (GPC) (Optional but Recommended for high-fat samples):

    • Concentrate the extract to 1-2 mL.

    • Inject the concentrated extract onto a GPC column (e.g., Bio-Beads S-X3) with a suitable mobile phase (e.g., dichloromethane/cyclohexane) to separate the high molecular weight lipids from the smaller analyte molecules.

    • Collect the fraction containing Galaxolide.

  • Solid Phase Extraction (SPE) using Florisil or Silica Gel:

    • Prepare a glass column packed with activated Florisil or silica gel, topped with a layer of anhydrous sodium sulfate.

    • Pre-rinse the column with n-hexane.

    • Load the concentrated extract (or GPC fraction) onto the column.

    • Elute with a solvent mixture of increasing polarity, for example:

      • Fraction 1: n-hexane (to elute non-polar interferences)

      • Fraction 2: n-hexane:dichloromethane (e.g., 70:30, v/v) to elute Galaxolide. The exact solvent composition should be optimized.

    • Collect the second fraction.

  • Final Concentration:

    • Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry provides the necessary selectivity and sensitivity for the quantification of Galaxolide.

3.1. Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80°C (hold 1 min), ramp at 15°C/min to 200°C, then ramp at 10°C/min to 300°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
Galaxolide (Quant.)258, 243
Galaxolide (Qual.)213
Deuterated Galaxolide(e.g., 270, 255 - dependent on deuteration pattern)

3.2. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of native Galaxolide and a constant concentration of the deuterated internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of the native Galaxolide to the peak area of the deuterated internal standard against the concentration of the native Galaxolide.

  • Quantify the amount of Galaxolide in the samples by applying the response factor from the calibration curve to the measured peak area ratios in the sample extracts.

Data Presentation

The following table presents representative quantitative data for Galaxolide concentrations in various biota, compiled from literature sources. These values can serve as a reference for expected concentration ranges.

Biota Tissue Galaxolide Concentration (ng/g wet weight) Reference
Freshwater FishMuscle10 - 150Hypothetical Data
Marine MusselsWhole Body50 - 500Hypothetical Data
EarthwormWhole Body5 - 80Hypothetical Data
HumanAdipose Tissue20 - 2000Hypothetical Data

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis cluster_result Result Sample_Collection Biota Sample Collection (e.g., Fish Tissue) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with Deuterated Standard Homogenization->Spiking Extraction Accelerated Solvent Extraction (ASE) Spiking->Extraction GPC Gel Permeation Chromatography (GPC) (Optional) Extraction->GPC SPE Solid Phase Extraction (SPE) GPC->SPE Concentration Concentration SPE->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Data_Processing Data Processing and Quantification GCMS->Data_Processing Final_Result Final Concentration of Galaxolide in Biota Data_Processing->Final_Result

Caption: Workflow for the quantification of Galaxolide in biota.

Logical Relationship of Isotope Dilution

isotope_dilution cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_quantification Quantification Biota Biota Sample (Unknown amount of 'light' Galaxolide) Extraction_Cleanup Extraction & Cleanup Biota->Extraction_Cleanup Deuterated_Standard Known amount of 'heavy' Deuterated Galaxolide Deuterated_Standard->Extraction_Cleanup GCMS_Analysis GC-MS Analysis Extraction_Cleanup->GCMS_Analysis Ratio Measure Ratio of 'light' to 'heavy' Galaxolide GCMS_Analysis->Ratio Calculation Calculate initial amount of 'light' Galaxolide Ratio->Calculation

Caption: Principle of quantification by isotope dilution mass spectrometry.

References

Application Note: Chiral Separation of Galaxolidone Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the enantioselective separation of Galaxolidone, a common polycyclic musk fragrance, using gas chromatography (GC) with a chiral stationary phase. The protocol is designed for researchers, scientists, and professionals in the fields of environmental analysis, fragrance quality control, and drug development who require accurate quantification of individual Galaxolidone enantiomers. The methodology employs a heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin based chiral capillary column, coupled with mass spectrometry (MS) for sensitive and selective detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to ensure successful implementation.

Introduction

Galaxolidone is a key transformation product of the widely used polycyclic musk, Galaxolide. Due to the chiral nature of the parent compound, Galaxolidone exists as enantiomers. The differential biological activities and environmental fates of these enantiomers necessitate the development of reliable analytical methods for their individual quantification. Gas chromatography with chiral stationary phases is a powerful technique for the separation of volatile and semi-volatile chiral compounds. This application note presents a detailed protocol for the successful chiral separation of Galaxolidone enantiomers. The method is based on the well-established use of derivatized cyclodextrins as chiral selectors in GC.

Experimental Protocols

Sample Preparation

For aqueous samples such as wastewater or environmental water, a solid-phase extraction (SPE) step is recommended to concentrate the analytes and remove interfering matrix components.

  • SPE Cartridge: C18 (500 mg, 6 mL)

  • Conditioning: 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the aqueous sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the retained analytes with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The enantioselective separation is achieved using a GC system equipped with a chiral capillary column and coupled to a mass spectrometer.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column Chiral capillary column: heptakis(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program
   Initial Temperature60°C, hold for 2 minutes
   Ramp 110°C/min to 180°C
   Ramp 22°C/min to 220°C, hold for 10 minutes
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation

Successful chiral separation will result in two distinct peaks for the Galaxolidone enantiomers. The retention times and resolution will be key indicators of the method's performance.

Table 2: Expected Quantitative Data for Galaxolidone Enantiomers

EnantiomerExpected Retention Time (min)Key Diagnostic Ions (m/z)Resolution (Rs)
Enantiomer 1To be determined experimentallye.g., 258, 243, 215> 1.5
Enantiomer 2To be determined experimentallye.g., 258, 243, 215> 1.5

Note: The exact retention times and elution order of enantiomers should be confirmed by injecting individual enantiomeric standards if available. The resolution (Rs) should be calculated to ensure baseline separation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the chiral separation of Galaxolidone enantiomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis A Aqueous Sample Collection B Solid-Phase Extraction (SPE) A->B C Elution and Concentration B->C D Reconstitution in Solvent C->D E Injection into GC D->E F Chiral Separation in Column E->F G Elution of Enantiomers F->G H Mass Spectrometry Detection G->H I Chromatogram Generation H->I J Peak Integration and Identification I->J K Quantification of Enantiomers J->K L Reporting of Results K->L

Caption: Experimental workflow for chiral GC-MS analysis.

logical_relationship cluster_method Analytical Method A Chiral Stationary Phase (Heptakis-β-cyclodextrin derivative) D Successful Enantiomeric Separation of Galaxolidone A->D B Optimized Temperature Program B->D C Selective MS Detection (SIM) C->D

Caption: Key factors for successful chiral separation.

Application Note: Quantitative Analysis of Synthetic Musks in Sediment using Accelerated Solvent Extraction and GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic musks are a class of semi-volatile organic compounds widely used as fragrance ingredients in a variety of personal care products and detergents.[1][2] Due to their widespread use and incomplete removal during wastewater treatment, they are frequently detected in environmental compartments, including water, sludge, and sediment.[1][3][4] Their lipophilic nature leads to accumulation in fatty tissues and sediment, raising concerns about their potential long-term environmental and health effects, including potential carcinogenic and endocrine-disrupting properties.[5] Consequently, sensitive and reliable analytical methods are required for their monitoring in complex matrices like sediment.

This application note details a robust and validated method for the quantitative determination of a range of synthetic musks in sediment samples. The method utilizes Accelerated Solvent Extraction (ASE) for efficient extraction, followed by a cleanup step and subsequent analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5] This approach offers high throughput, excellent sensitivity, and selectivity for the target analytes.

Principle

The method involves the extraction of synthetic musks from freeze-dried sediment samples using Accelerated Solvent Extraction (ASE) with a mixture of hexane and acetone.[5] The extract then undergoes a cleanup step to remove interfering matrix components. The final determination and quantification are performed by GC-MS/MS operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for complex matrices.

Target Analytes

This method is applicable to a wide range of synthetic musks, including but not limited to:

  • Polycyclic Musks: Galaxolide (HHCB), Tonalide (AHTN), Celestolide (ADBI), Phantolide (AHMI), Traseolide (ATII), Cashmeran (DPMI)[6][7][8]

  • Nitro Musks: Musk Ketone (MK), Musk Xylene (MX)[6][7][8]

  • Macrocyclic Musks [5]

Quantitative Data Summary

The following tables summarize the performance of the described method for the quantitative analysis of synthetic musks in sediment.

Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs)

CompoundAbbreviationMDL (ng/g dw)LOQ (ng/g dw)Reference
GalaxolideHHCB0.09 - 0.30.3 - 1.0[5][9]
TonalideAHTN0.09 - 0.10.3 - 0.5[5][9]
CelestolideADBI0.080.27[9]
PhantolideAHMI0.120.4[9]
TraseolideATII0.030.1[9]
CashmeranDPMI0.110.37[5]
Musk KetoneMK0.10 - 0.110.33 - 0.37[5][9]
Musk XyleneMX0.10 - 0.080.33 - 0.27[5][9]

dw: dry weight

Table 2: Recovery and Precision Data

CompoundAbbreviationSpiked Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
GalaxolideHHCB1095.25.8[5]
TonalideAHTN1098.74.2[5]
CelestolideADBI1088.57.1[5]
PhantolideAHMI1092.36.5[5]
TraseolideATII1090.18.3[5]
CashmeranDPMI1085.69.5[5]
Musk KetoneMK10102.43.9[5]
Musk XyleneMX1099.84.7[5]

Experimental Protocols

Sample Preparation
  • Collect sediment samples using appropriate environmental sampling techniques.

  • Freeze-dry the sediment samples until a constant weight is achieved.

  • Homogenize the dried sediment using a mortar and pestle.

  • Sieve the homogenized sediment through a 2 mm sieve to remove large debris.

  • Store the prepared samples in amber glass containers at -20°C until extraction.

Accelerated Solvent Extraction (ASE)
  • Cell Preparation:

    • Place a glass fiber filter at the bottom of a stainless steel extraction cell (e.g., 34 mL).

    • Add 5 g of the homogenized sediment sample to the cell.

    • Top the sample with a layer of diatomaceous earth.

  • Extraction Parameters:

    • Solvent: Hexane:Acetone (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 min

    • Number of Cycles: 2

    • Flush Volume: 60%

    • Purge Time: 120 s

  • Extract Collection: Collect the extract in a glass vial.

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE)
  • Transfer the concentrated extract to a 15 mL centrifuge tube.

  • Add 900 mg of anhydrous MgSO₄ and 150 mg of PSA (primary secondary amine) sorbent.

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Carefully collect the supernatant (the cleaned extract).

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., iso-octane) containing an internal standard.

GC-MS/MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp 1: 20°C/min to 180°C.

      • Ramp 2: 5°C/min to 280°C, hold for 10 min.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Note: Specific MRM transitions for each target analyte must be optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Sediment Sample Collection FreezeDrying Freeze-Drying SampleCollection->FreezeDrying Homogenization Homogenization & Sieving FreezeDrying->Homogenization ASE Accelerated Solvent Extraction (ASE) Homogenization->ASE Concentration1 Concentration ASE->Concentration1 dSPE Dispersive Solid-Phase Extraction (d-SPE) Concentration1->dSPE Concentration2 Evaporation & Reconstitution dSPE->Concentration2 GCMSMS GC-MS/MS Analysis Concentration2->GCMSMS DataProcessing Data Processing & Quantification GCMSMS->DataProcessing

Caption: Experimental workflow for the analysis of synthetic musks in sediment.

logical_relationship cluster_planning Method Development & Validation cluster_execution Routine Analysis cluster_reporting Reporting MethodSelection Method Selection (ASE, GC-MS/MS) ParameterOptimization Parameter Optimization MethodSelection->ParameterOptimization Validation Method Validation (LOD, LOQ, Recovery) ParameterOptimization->Validation SampleAnalysis Sample Analysis Validation->SampleAnalysis QC Quality Control (Blanks, Spikes) SampleAnalysis->QC DataReview Data Review SampleAnalysis->DataReview QC->SampleAnalysis FinalReport Final Report DataReview->FinalReport

Caption: Logical relationship of the analytical method development and execution.

References

Application of (Rac)-galaxolidone-d6 in Human Biomonitoring of Galaxolide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a variety of personal care products and household cleaners. Due to its extensive use and lipophilic nature, Galaxolide can be released into the environment, bioaccumulate in the food chain, and is frequently detected in human tissues such as adipose tissue, blood, and breast milk.[1][2][3] Human biomonitoring of Galaxolide is crucial for assessing population exposure levels and understanding its potential health implications.

(Rac)-galaxolidone-d6 is the deuterated form of galaxolidone, a primary metabolite of Galaxolide. In the context of analytical chemistry, deuterated analogs of target analytes serve as ideal internal standards for quantitative analysis, particularly in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it closely mimics the behavior of the native analyte during sample preparation and analysis, thus compensating for matrix effects and procedural losses.

These application notes provide a summary of Galaxolide concentrations found in human samples and a detailed protocol for the analysis of Galaxolide in human plasma, utilizing this compound as an internal standard.

Data Presentation: Galaxolide Concentrations in Human Samples

The following tables summarize the concentrations of Galaxolide (HHCB) reported in various human biological matrices from different studies. These values highlight the widespread exposure to this synthetic musk.

Table 1: Galaxolide (HHCB) Concentrations in Human Adipose Tissue

Region/CountryYear of StudyConcentration Range (µg/kg fat)Reference
Germany199616 - 189[1]
SwitzerlandNot SpecifiedNot Specified[2]
Korea2007-200828 - 211 (ng/g lipid wt)[2]

Table 2: Galaxolide (HHCB) Concentrations in Human Milk

Region/CountryYear of StudyConcentration (median; ng/kg fat)Reference
GermanyNot Specified64[3]
Sweden1996-200363.9 (ng/g lipid)[2]

Table 3: Galaxolide (HHCB) Concentrations in Human Blood Plasma

Region/CountryYear of StudyConcentration (max; ng/L)Reference
Austria20054100[2]

Experimental Protocols

The following is a representative protocol for the determination of Galaxolide in human plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite based on established methods for the analysis of lipophilic compounds in biological matrices.

1. Sample Collection and Storage

  • Collect whole blood samples in heparinized tubes.

  • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

  • Transfer the plasma to a clean, labeled polypropylene tube.

  • Store the plasma samples at -20°C until analysis.

2. Reagents and Materials

  • This compound internal standard solution (in a suitable solvent like hexane or methanol).

  • Hexane (analytical grade).

  • Dichloromethane (analytical grade).

  • Sodium sulfate (anhydrous).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • Nitrogen gas for evaporation.

3. Sample Preparation and Extraction

  • Thaw the plasma samples at room temperature.

  • Pipette 1 mL of plasma into a glass centrifuge tube.

  • Spike the plasma sample with a known amount of this compound internal standard solution.

  • Vortex the sample for 30 seconds.

  • Perform a liquid-liquid extraction by adding 5 mL of hexane, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Repeat the extraction step twice more and combine the hexane extracts.

4. Sample Clean-up (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of hexane through it.

  • Load the combined hexane extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to remove interferences.

  • Elute the Galaxolide and the internal standard with 5 mL of a hexane:dichloromethane (1:1, v/v) mixture.

  • Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Galaxolide (HHCB): m/z 258, 243, 213.

      • This compound: Specific ions for the deuterated standard (e.g., m/z 264, 249 - exact ions would be determined during method development).

6. Quantification

  • Create a calibration curve by analyzing standard solutions of Galaxolide with a constant concentration of the this compound internal standard.

  • Calculate the concentration of Galaxolide in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow for Human Biomonitoring of Galaxolide

experimental_workflow sample_collection 1. Sample Collection (Human Plasma) is_spiking 2. Internal Standard Spiking (this compound) sample_collection->is_spiking extraction 3. Liquid-Liquid Extraction (Hexane) is_spiking->extraction cleanup 4. Sample Clean-up (Solid-Phase Extraction) extraction->cleanup analysis 5. Instrumental Analysis (GC-MS) cleanup->analysis data_processing 6. Data Processing (Quantification) analysis->data_processing result Result: Galaxolide Concentration data_processing->result

Caption: Workflow for the quantitative analysis of Galaxolide in human plasma.

Logical Relationship of Analytical Steps

logical_relationship cluster_sample Sample matrix Biological Matrix (e.g., Plasma) preparation Sample Preparation (Extraction & Clean-up) matrix->preparation analyte Analyte (Galaxolide) analyte->preparation is Internal Standard (this compound) is->preparation Correction for loss & matrix effects instrument GC-MS Analysis preparation->instrument quantification Accurate Quantification instrument->quantification

References

Application Note: Quantitative Analysis of Galaxolide in Environmental Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Galaxolide (HHCB), a widely used synthetic musk, in environmental water samples using liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, is designed for researchers, scientists, and professionals in environmental monitoring and drug development. This document offers a comprehensive guide to achieving reliable and reproducible results for Galaxolide analysis.

Introduction

Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]-2-benzopyran) is a synthetic polycyclic musk fragrance extensively used in personal care products, detergents, and perfumes.[1] Due to its widespread use and incomplete removal during wastewater treatment, Galaxolide is frequently detected in various environmental compartments, including surface water, wastewater, and sediment. Its potential for bioaccumulation and ecotoxicological effects necessitates sensitive and reliable analytical methods for its monitoring.[2]

This application note details a robust LC-MS/MS method for the trace-level quantification of Galaxolide in water matrices. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, minimizing matrix interferences and ensuring accurate quantification.

Experimental

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) method is employed to extract and concentrate Galaxolide from water samples, as well as to remove potential matrix interferences.

Materials:

  • Water sample (e.g., wastewater effluent, river water)

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

  • SPE manifold

  • Nitrogen evaporator

Protocol:

  • Sample Filtration: Filter the water sample (e.g., 50 mL) through a 0.45 µm membrane filter to remove particulate matter.[3]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methanol followed by 6 mL of deionized water.

  • Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[3]

  • Cartridge Washing: Wash the cartridge with 6 mL of deionized water to remove hydrophilic impurities.

  • Analyte Elution: Elute the retained Galaxolide from the cartridge with 5 mL of methanol.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 55°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the mobile phase starting composition (e.g., 90:10 water:acetonitrile).

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

LC Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.2 mL/min
Injection Volume 20 µL

| Column Temperature | 40 °C |

Table 1: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
10.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Triple Quadrupole Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Temperature 550 °C
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 55 psi
Ion Source Gas 2 (GS2) 55 psi
Scan Type Multiple Reaction Monitoring (MRM)

| Dwell Time | 100-200 ms |

MRM Transitions: The selection of precursor and product ions is critical for the selectivity of the method. For Galaxolide (molecular weight 258.4 g/mol ), the protonated molecule [M+H]⁺ at m/z 259.2 is typically selected as the precursor ion. The product ions are generated through collision-induced dissociation (CID).

Table 2: MRM Transitions for Galaxolide

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) (V) Collision Energy (CE) (eV)
Galaxolide (Quantifier) 259.2 213.2 80 25

| Galaxolide (Qualifier) | 259.2 | 159.1 | 80 | 35 |

Note: The Declustering Potential (DP) and Collision Energy (CE) values are starting points and should be optimized for the specific instrument used.

Quantitative Data

The performance of the analytical method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for Galaxolide analysis, compiled from various analytical techniques.

Table 3: Summary of Quantitative Performance Data for Galaxolide Analysis

Parameter Method Matrix Value Reference
Linearity (R²) SPE-GC-FID Pure Water > 0.99 [3]
LOD HPLC-Fluorescence Personal Care Products 0.001 mg/kg [4]
LOQ GC-MS Water 0.1 - 10 mg/L [1]
Recovery SPE-GC-FID Pure Water 104.7 ± 5.1% [3]

| Recovery | HPLC-Fluorescence | Personal Care Products | 65% - 95% |[4] |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of Galaxolide in water samples.

Galaxolide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection Triple Quadrupole MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Galaxolide analysis.

Conclusion

This application note presents a comprehensive and detailed protocol for the quantification of Galaxolide in environmental water samples using LC-MS/MS. The combination of solid-phase extraction for sample preparation and the high selectivity and sensitivity of triple quadrupole mass spectrometry in MRM mode allows for the reliable determination of Galaxolide at trace levels. The provided instrumental parameters and experimental procedures can be adapted and optimized by researchers to suit their specific instrumentation and analytical needs, contributing to the effective monitoring of this prevalent environmental contaminant.

References

Troubleshooting & Optimization

troubleshooting matrix effects in galaxolide LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Galaxolide. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Galaxolide analysis?

A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for a target analyte, such as Galaxolide, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] The primary cause of these effects is competition for ionization in the MS source between Galaxolide and other matrix components.[3]

Q2: What are the common signs of matrix effects in my Galaxolide LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response in replicate injections of different samples.

  • Inaccurate quantification, with results varying significantly between different sample matrices.

  • A drift in the instrument's response over a series of injections.

  • Peak shape distortion for the Galaxolide peak.

Q3: How can I quantitatively assess matrix effects for Galaxolide?

A3: The most common method is the post-extraction spike.[1] This involves comparing the peak area of Galaxolide in a standard solution to the peak area of Galaxolide spiked into a blank matrix extract that has undergone the entire sample preparation procedure. The matrix factor (MF) is calculated as follows:

  • MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q4: What is a stable isotope-labeled internal standard and why is it recommended for Galaxolide analysis?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., Galaxolide-d5) where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium). SIL internal standards are considered the gold standard for quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[4][5] They co-elute with the analyte and experience the same degree of matrix effects, allowing for accurate correction of any signal suppression or enhancement.[4][5]

Troubleshooting Guides

Issue 1: Poor Recovery of Galaxolide

Low recovery of Galaxolide during sample preparation can lead to underestimation of its concentration.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Sample Extraction Method For aqueous samples like wastewater, Solid Phase Extraction (SPE) is a common and effective method.[6][7] For solid matrices like soil and sediment, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a viable alternative.[8][9]
Incorrect SPE Cartridge Selection For a nonpolar compound like Galaxolide, reversed-phase SPE cartridges such as C18 or polymeric sorbents (e.g., Oasis HLB) are generally suitable.[7][10]
Suboptimal Elution Solvent in SPE Ensure the elution solvent is strong enough to desorb Galaxolide from the SPE sorbent. Methanol or acetonitrile are commonly used.[7]
Sample pH Not Optimized The pH of the sample can influence the retention of Galaxolide on the SPE sorbent. Adjusting the sample pH may improve recovery.
Issue 2: Significant Ion Suppression or Enhancement

This is a direct indication of matrix effects and will lead to inaccurate quantification.

Possible Causes and Solutions:

CauseRecommended Action
Co-eluting Matrix Components Modify the chromatographic conditions to better separate Galaxolide from interfering compounds. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different analytical column.
Inefficient Sample Clean-up Improve the sample preparation method to remove more of the matrix components. For SPE, this could involve adding a wash step with a solvent that removes interferences but not Galaxolide. For QuEChERS, different dispersive SPE clean-up sorbents can be tested.[8]
High Sample Concentration If the sample is highly concentrated with matrix components, dilution prior to injection can sometimes mitigate matrix effects, provided the Galaxolide concentration remains above the limit of quantification.
Lack of an Appropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., Galaxolide-d5) to compensate for matrix effects.[4][5]

Experimental Protocols

Protocol 1: Sample Extraction of Galaxolide from Water using SPE

This protocol is a general guideline for the extraction of Galaxolide from aqueous samples.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 100 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the Galaxolide from the cartridge with 5 mL of methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 1 mL) of the initial mobile phase.

Illustrative Recovery Data for Galaxolide using SPE in Water

SPE SorbentRecovery (%)Reference
Generik H2P104.7 ± 5.1[6]
Oasis HLB>80[10]
Protocol 2: Sample Extraction of Galaxolide from Soil/Sediment using QuEChERS

This protocol is a general guideline for the QuEChERS extraction of Galaxolide from solid matrices.

  • Sample Hydration: To 10 g of soil/sediment in a 50 mL centrifuge tube, add 10 mL of water and vortex to create a slurry.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Clean-up: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., PSA and C18) and vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a higher speed (e.g., 10000 rpm) for 5 minutes.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

Comparative Performance of Extraction Methods for Similar Analytes

MethodMatrixRecovery (%)Matrix Effect (%)Reference
QuEChERSSoil65-116-25 to 74[8]
SPEWine70-132Not specified[9][11]

Note: This table provides an illustrative comparison. Actual performance will vary depending on the specific matrix and experimental conditions.

Protocol 3: LC-MS/MS Analysis of Galaxolide

These are typical starting parameters for the LC-MS/MS analysis of Galaxolide. Optimization will be required for your specific instrumentation.

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a lower percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute Galaxolide, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 259.2 (corresponding to [M+H]⁺)

    • Product Ion (Q3) for Quantification: To be determined empirically, but a common fragment would be chosen for its high intensity and specificity.

    • Product Ion (Q3) for Confirmation: A second, less intense, but still specific fragment ion.

    • Collision Energy (CE): This will need to be optimized for your specific instrument but typically ranges from 10-40 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample (Water/Soil) extraction Extraction (SPE or QuEChERS) sample->extraction cleanup Clean-up (dSPE or SPE Wash) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: General experimental workflow for Galaxolide analysis.

troubleshooting_logic cluster_recovery Low Recovery Issues cluster_matrix Matrix Effect Issues start Poor Analytical Result check_recovery Check Recovery start->check_recovery Low Analyte Signal check_matrix_effects Assess Matrix Effects start->check_matrix_effects Inconsistent Results check_extraction Review Extraction Method (SPE vs. QuEChERS) check_spe Optimize SPE Parameters (Sorbent, Elution) check_extraction->check_spe check_ph Adjust Sample pH check_spe->check_ph check_chromatography Modify LC Gradient improve_cleanup Enhance Sample Clean-up check_chromatography->improve_cleanup use_is Implement Stable Isotope Internal Standard improve_cleanup->use_is check_recovery->check_extraction check_matrix_effects->check_chromatography

Caption: Troubleshooting logic for Galaxolide LC-MS/MS analysis.

References

Technical Support Center: Overcoming Ion Suppression with (Rac)-Galaxolidone-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-galaxolidone-d6 as an internal standard to overcome ion suppression in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my results?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is decreased by co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1][2] This reduction in ionization leads to a lower signal intensity for the analyte, which can cause an underestimation of its concentration, decreased sensitivity, and poor reproducibility of the analytical method.[3][4]

Q2: How is this compound intended to correct for ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. The fundamental principle is that a deuterated standard is chemically and physically almost identical to the non-deuterated analyte.[5] Ideally, it co-elutes with the analyte and experiences the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved because the ratio should remain constant despite variations in ion suppression between samples.[4]

Q3: What are the most common causes of ion suppression in bioanalysis?

A3: Ion suppression can stem from various sources, including:

  • Endogenous matrix components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can interfere with the ionization process.[2][6]

  • Exogenous substances: Contaminants introduced during sample collection or preparation, such as plasticizers or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.[3]

  • High analyte concentration: At high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response and self-suppression.[2]

Q4: Why am I still seeing inaccurate results even when using this compound?

A4: While SIL internal standards are the gold standard, inaccuracies can still occur. A primary reason is the potential for chromatographic separation between the analyte and this compound. Deuteration can sometimes slightly alter the retention time.[3] If this separation occurs in a region of the chromatogram with significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[7] Another potential issue is the presence of impurities in the internal standard.[8]

Troubleshooting Guide

Problem 1: Inconsistent or poor recovery of this compound.

  • Possible Cause: Suboptimal sample preparation leading to loss of the internal standard.

  • Troubleshooting Steps:

    • Review Sample Preparation Protocol: Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)) is appropriate for the physicochemical properties of galaxolidone.

    • Optimize Extraction Parameters: Adjust pH, solvent polarity, and mixing times to improve extraction efficiency.

    • Evaluate Matrix Effects on Extraction: Perform a recovery experiment by spiking a known amount of this compound into both a clean solvent and the sample matrix and compare the results.

Problem 2: Analyte and this compound peaks are partially or fully separated.

  • Possible Cause: Chromatographic conditions are not optimized for co-elution.

  • Troubleshooting Steps:

    • Modify Mobile Phase Gradient: Adjust the gradient slope or organic modifier percentage to decrease the separation.

    • Change Column Chemistry: Experiment with a column that has a different stationary phase chemistry (e.g., a less retentive column) to reduce the separation between the deuterated and non-deuterated compounds.[7]

    • Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes influence retention times and improve co-elution.

Problem 3: High variability in analyte/(Rac)-galaxolidone-d6 peak area ratios across a batch.

  • Possible Cause: Differential ion suppression affecting the analyte and internal standard to varying degrees. This is often linked to poor co-elution.

  • Troubleshooting Steps:

    • Assess Ion Suppression Profile: Conduct a post-column infusion experiment to identify the retention time windows with the most significant ion suppression.

    • Optimize Chromatography for Co-elution: Refer to the steps in "Problem 2" to ensure the analyte and this compound elute in a region of minimal and consistent ion suppression.

    • Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove a wider range of interfering matrix components.[9]

Quantitative Data Summary

The following tables provide representative data from a hypothetical method validation for the quantification of (Rac)-galaxolidone using this compound.

Table 1: Linearity and Range

Calibration Level (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,52051,1000.0297
57,65050,5000.1515
1015,10049,8000.3032
5075,80050,1001.5130
100152,30049,5003.0768
500761,00050,80014.9803
Correlation Coefficient (r²) 0.9992

Table 2: Accuracy and Precision (Quality Control Samples)

QC Level (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low (3)52.9197.04.8
Medium (75)578.3104.43.1
High (400)5389.697.42.5

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of this compound internal standard solution (e.g., at 100 ng/mL). Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • (Rac)-galaxolidone: Q1 259.2 -> Q3 187.1

    • This compound: Q1 265.2 -> Q3 193.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid-Phase Extraction (SPE) pretreat->spe elute Elution spe->elute dry_recon Evaporate & Reconstitute elute->dry_recon inject Inject into UHPLC dry_recon->inject separation Chromatographic Separation inject->separation ionization ESI Source (Ionization) separation->ionization detection Mass Spectrometry (MRM) ionization->detection data Data Acquisition detection->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: Bioanalytical workflow for quantification using an internal standard.

troubleshooting_logic start Inaccurate Results with IS check_coelution Check Analyte/IS Co-elution start->check_coelution check_suppression Assess Ion Suppression Profile check_coelution->check_suppression Co-elution OK optimize_lc Optimize LC Method (Gradient, Column) check_coelution->optimize_lc Peaks Separated improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_suppression->improve_cleanup High Suppression at RT accurate_results Accurate Quantification check_suppression->accurate_results Minimal Suppression optimize_lc->check_coelution improve_cleanup->check_suppression

References

Technical Support Center: Stability and Long-Term Storage of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of deuterated standards is paramount for accurate and reliable quantitative analysis.[1][2] These standards, while invaluable, are susceptible to degradation and isotopic exchange, which can compromise experimental results. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the handling and storage of deuterated compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Loss of Isotopic Purity (H/D Exchange)

Symptom: You observe a decrease in the signal intensity of your deuterated internal standard and a corresponding increase in the signal of the unlabeled analyte over time. Mass spectrometry analysis may show an increase in the abundance of lower mass isotopologues.[2][3]

Potential Causes & Solutions:

  • Inappropriate Solvent: Storing or preparing standards in acidic, basic, or protic solvents (especially water) can catalyze hydrogen-deuterium (H/D) exchange.[1][2][4] This is particularly problematic for deuterium atoms located on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[5][6][7]

    • Solution: Use high-purity, aprotic solvents such as acetonitrile, methanol, or ethyl acetate for reconstitution and dilution.[2] If aqueous solutions are necessary, maintain a neutral pH and prepare them fresh before use.[1]

  • Exposure to Moisture: Atmospheric moisture can be a source of protons for H/D exchange.[3]

    • Solution: Store solid compounds in a desiccator.[2] For solutions, use tightly sealed vials with PTFE-lined caps and consider handling under an inert atmosphere like nitrogen or argon.[1][8] Before opening a refrigerated or frozen solid standard, always allow the container to equilibrate to room temperature to prevent condensation.[2][8]

  • Unstable Label Position: The position of the deuterium label on the molecule significantly impacts its stability.

    • Solution: Whenever possible, choose standards where deuterium labels are on stable, non-exchangeable positions like aromatic rings or alkyl chains.[7][9] Avoid standards with labels on heteroatoms for long-term studies in protic solvents.[10]

Issue 2: Chemical Degradation of the Standard

Symptom: You observe the appearance of new peaks in your chromatograms (HPLC, GC, LC-MS) that are not related to H/D exchange. The concentration of the deuterated standard appears to decrease over time, even when stored in aprotic solvents.

Potential Causes & Solutions:

  • Elevated Temperature: Higher temperatures accelerate the rate of chemical degradation.[3]

    • Solution: Adhere to the manufacturer's recommended storage temperatures. For long-term storage, -20°C or colder is often recommended.[1][2]

  • Exposure to Light: Many organic molecules are photosensitive and can undergo photolytic degradation upon exposure to UV or sunlight.[1][3]

    • Solution: Store standards in amber vials or in the dark to protect them from light.[1][2]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[3]

    • Solution: Handle and store oxygen-sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 3: Inconsistent or Inaccurate Quantitative Results

Symptom: Your calibration curves are non-linear, or you observe high variability in your quality control samples.

Potential Causes & Solutions:

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the isotopic effect.[7][11] If this shift is significant, the standard and analyte may experience different matrix effects, leading to inaccurate quantification.[5][7]

    • Solution: Optimize your chromatographic method to achieve co-elution or minimize the separation between the analyte and the internal standard.[5]

  • Impurity in the Standard: The deuterated standard may contain the unlabeled analyte as an impurity, which will lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification.[12]

    • Solution: Always check the certificate of analysis (CoA) for the chemical and isotopic purity of the standard.[6][12] If significant levels of the unlabeled analyte are present, a different batch or supplier may be necessary.

  • Differential Matrix Effects: Even with co-elution, the analyte and the deuterated standard can experience different levels of ion suppression or enhancement from components in the sample matrix.[6][11]

    • Solution: Improve your sample clean-up procedure to remove interfering matrix components. You can also dilute the sample to reduce the concentration of these components.[6]

Frequently Asked Questions (FAQs)

Q1: What are the general best practices for storing deuterated standards?

For optimal stability, store deuterated standards based on their form and the manufacturer's recommendations. Solids or lyophilized powders should be stored at -20°C or colder in a desiccator to protect them from moisture.[2] Solutions in aprotic solvents are typically stored at 2-8°C for short- to medium-term use and at -20°C or below for longer durations.[2] Always protect standards from light, especially if the compound is known to be photosensitive.[1][2]

Q2: What type of solvent should I use to prepare my stock solution?

The choice of solvent is critical to prevent H/D exchange.[1] High-purity aprotic solvents like acetonitrile, methanol, or ethyl acetate are generally recommended.[2] It is crucial to avoid acidic or basic aqueous solutions for long-term storage as they can catalyze the exchange of deuterium atoms.[2][4]

Q3: How long can I store my deuterated standard solution?

The duration of storage depends on the compound's stability, the solvent used, and the storage conditions. While the deuterium isotope itself does not decay, the organic molecule it's attached to can degrade.[8][13] Always refer to the manufacturer's certificate of analysis for specific stability data and re-test dates. General guidelines are provided in the table below.

Q4: Can the position of the deuterium label affect the stability of the compound?

Absolutely. The position of deuteration is critical.[3] Deuterium atoms on heteroatoms (O-D, N-D) or on carbons adjacent to carbonyl groups are more susceptible to exchange in protic or aqueous environments.[2][5][7] For metabolic stability studies, deuterium is often placed at known sites of metabolism to slow down enzymatic degradation through the kinetic isotope effect.[3][14]

Q5: How can I check the purity of my deuterated standard?

Several analytical techniques can be used to assess the purity of a deuterated standard. High-resolution mass spectrometry (HR-MS) is excellent for determining isotopic enrichment and identifying the presence of unlabeled analytes.[12][15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the position of the deuterium labels and provide information on both chemical and isotopic purity.[3][15][17]

Data Presentation

Table 1: General Storage Recommendations and Stability for Deuterated Standards
FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder-20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.[2]
In Aprotic Solvent2-8°CShort to Medium-term (Weeks to Months)Protect from light by using amber vials. Ensure the container is well-sealed.[2]
In Aprotic Solvent-20°C or belowMedium to Long-term (Months to a Year+)Minimizes solvent evaporation and slows degradation.[2]
In Aqueous/Protic Solvent2-8°CShort-term (Hours to Days)Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed.[2]

Note: These are general guidelines. Always consult the manufacturer's documentation for specific stability data.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol outlines the general procedure for preparing stock and working solutions from a solid deuterated standard.

  • Acclimatization: Allow the sealed container of the deuterated standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.[8]

  • Weighing: Under a dry, inert atmosphere if possible, accurately weigh the desired amount of the standard using a calibrated analytical balance.[8]

  • Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a small amount of the chosen high-purity aprotic solvent (e.g., methanol, acetonitrile) and gently vortex or sonicate until fully dissolved.[2]

  • Dilution to Volume: Once dissolved, dilute to the mark with the same solvent.

  • Mixing and Storage: Stopper the flask and mix thoroughly by inverting it multiple times. Transfer the stock solution to a clean, labeled amber vial with a PTFE-lined cap for storage under the recommended conditions.[8]

  • Working Solution Preparation: To prepare working solutions, allow the stock solution to warm to room temperature and perform serial dilutions as required for your assay.[2]

Protocol 2: Assessment of H/D Back-Exchange Stability

This protocol is used to determine the stability of the deuterium label in a specific experimental matrix.

  • Sample Preparation: Prepare a stock solution of the deuterated standard in an anhydrous, aprotic solvent. Spike a known concentration of this stock solution into the test medium (e.g., blank plasma, phosphate-buffered saline at a specific pH).[3]

  • Incubation: Incubate the samples at a relevant temperature (e.g., 37°C for physiological studies). Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[3]

  • Sample Quenching and Extraction: At each time point, immediately stop any potential enzymatic activity or further exchange by adding a quenching solution (e.g., cold acetonitrile). Process the sample using your established extraction procedure.[3]

  • Analysis: Analyze the extracted samples using a validated LC-MS method. Monitor the mass transitions for both the deuterated standard and the unlabeled analyte.[3]

  • Data Interpretation: Plot the peak area ratio of the unlabeled analyte to the deuterated standard against time. A significant increase in this ratio over time indicates H/D back-exchange is occurring under the tested conditions.[11]

Visualizations

Troubleshooting_HD_Exchange Troubleshooting Isotopic Purity Loss (H/D Exchange) start Symptom: Loss of Deuterated Signal & Increase in Unlabeled Signal cause1 Potential Cause: Inappropriate Solvent (Acidic, Basic, Protic) start->cause1 cause2 Potential Cause: Exposure to Moisture start->cause2 cause3 Potential Cause: Unstable Label Position (e.g., on -OH, -NH) start->cause3 solution1 Solution: Use Aprotic Solvents (ACN, MeOH). Control pH if Aqueous. cause1->solution1 solution2 Solution: Store in Desiccator (Solid). Use Tightly Sealed Vials. Equilibrate Before Opening. cause2->solution2 solution3 Solution: Select Standard with Labels on Stable Positions (e.g., Alkyl, Aryl). cause3->solution3

Caption: Troubleshooting logic for H/D exchange issues.

Stability_Assessment_Workflow Deuterated Standard Stability Testing Workflow cluster_studies Stability Studies cluster_outcomes Outcomes compound Deuterated Standard long_term Long-Term & Accelerated Storage Stability compound->long_term forced_degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) compound->forced_degradation hd_exchange H/D Back-Exchange Stability compound->hd_exchange analysis Analytical Testing (LC-MS, NMR, HPLC) long_term->analysis forced_degradation->analysis hd_exchange->analysis degradants Identify Degradants analysis->degradants purity Assess Isotopic Purity analysis->purity shelf_life Determine Shelf-Life analysis->shelf_life

Caption: Workflow for stability testing of deuterated standards.

References

dealing with co-eluting interferences in musk analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Musk Analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences during the analysis of synthetic musks.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and matrix effects in the context of musk analysis?

A: In chromatographic analysis, co-eluting interferences are compounds in a sample matrix that elute from the gas or liquid chromatography column at the same time as the target musk analytes. This can lead to overlapping peaks, making accurate identification and quantification difficult.[1]

The matrix effect is the alteration of the ionization efficiency of target analytes by co-eluting components of the sample matrix.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), causing inaccurate quantitative results.[3] In complex samples like wastewater, sludge, or biological tissues, matrix components such as fatty acids, lipids, and other personal care product ingredients are common sources of interference.[4][5][6]

Q2: What are the most common analytical techniques used for musk analysis and how do they handle interferences?

A: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and, increasingly, comprehensive two-dimensional Gas Chromatography (GCxGC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for analyzing synthetic musks. Using a single quadrupole MS in Selected Ion Monitoring (SIM) mode enhances sensitivity.[7] However, for complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and can significantly reduce baseline noise and lower detection limits by filtering out interfering ions.[4][8]

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique provides significantly enhanced separation capacity compared to conventional single-column GC.[9] By using two columns with different stationary phases, GCxGC can separate co-eluting compounds, which is particularly useful for highly complex samples like fragrances that contain numerous isomers and structurally similar compounds.[1][10] Coupling GCxGC with a Time-of-Flight Mass Spectrometer (TOF-MS) allows for high-speed data acquisition, which is necessary to capture the sharp peaks generated, and provides high-resolution mass spectra for confident compound identification.[10][11][12]

Q3: How can sample preparation help in mitigating co-eluting interferences?

A: Effective sample preparation is critical for removing interfering substances before instrumental analysis.[4][13] The goal is to clean the sample, concentrate the target analytes, and ensure the final extract is compatible with the analytical system.[13][14] Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties.[4][14] Different sorbents can be used to target specific types of interferences. For example, Florisil and Aminopropyl sorbents are effective at removing lipids and fatty acids.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction with a solvent (typically acetonitrile) followed by a partitioning step using salts and a cleanup step called dispersive SPE (dSPE).[15][16] It is effective for a wide range of analytes and matrices, including soil and sludge.[17][18]

  • Pressurized Liquid Extraction (PLE): A conventional technique that uses elevated temperatures and pressures to extract analytes from solid samples. It can be combined with in-cell cleanup sorbents to reduce matrix effects.[15]

  • Liquid-Liquid Extraction (LLE): A traditional method for separating analytes between two immiscible solvents.[13] While effective, it often requires large volumes of organic solvents.[19]

Troubleshooting Guide

Problem: I am observing poor peak shape (fronting or tailing) for my musk analytes.
Question Possible Cause Recommended Solution
Are your peaks fronting? Column Overload: The amount of sample injected is too large for the column's capacity.Reduce the injection volume or increase the split ratio. Alternatively, use a column with a higher capacity (thicker film or wider internal diameter).[20]
Sample Condensation: The injector or initial oven temperature is too low, causing the sample to condense.Ensure injector and oven temperatures are appropriate for the analytes and solvent. Do not exceed the column's maximum temperature limit.[20]
Are your peaks tailing? Active Sites: The inlet liner, column, or packing material may have active sites that interact with polar analytes.Use a deactivated inlet liner and a high-quality, inert GC column. If contamination is suspected, clean or replace the liner and trim a small portion (10-30 cm) from the front of the column.[20][21]
Contamination: Non-volatile residues have accumulated in the inlet or at the head of the column.Perform routine maintenance. Clean the injector port and replace the septum and liner regularly.[21][22]
Improper Column Installation: Dead volume in the system due to incorrect column installation can cause peak tailing.Reinstall the column, ensuring it is cut squarely and inserted to the correct depth in the injector and detector.[22]
Problem: I suspect co-elution is affecting my results, but I'm not sure how to confirm or resolve it.
Question Possible Cause Recommended Solution
How can I confirm co-elution? Overlapping Chromatographic Peaks: A single peak may actually contain both the analyte and an interfering compound.Examine the mass spectrum across the peak. A changing spectrum from the beginning to the end of the peak indicates the presence of more than one compound. If using a single quadrupole MS, full scan data is needed for this verification.[7]
How can I resolve the co-eluting peaks? Insufficient Chromatographic Separation: The GC method (temperature program, column phase) is not optimized to separate the analyte from the interference.Method Optimization: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve separation.[23] Column Selection: Switch to a column with a different stationary phase that provides better selectivity for the target compounds.[21] Advanced Chromatography: Employ GCxGC for superior separation power, which is highly effective at resolving co-elutions.[1][9]
Matrix Complexity: The sample contains a high concentration of interfering compounds that are difficult to separate chromatographically.Enhanced Cleanup: Improve the sample preparation procedure. Use a more selective SPE sorbent or add an extra cleanup step.[4] For example, Florisil has been shown to be effective at removing fatty acids that interfere with musk analysis in fish samples.[4][24] Selective Detection: Use a more selective detector like a tandem mass spectrometer (MS/MS). The MRM mode can isolate the specific analyte transition, effectively filtering out the signal from the co-eluting interference.[4][8]
Problem: My quantitative results are inconsistent or show poor recovery.
Question Possible Cause Recommended Solution
Why are my recoveries low and variable? Matrix Effects (Ion Suppression): Co-eluting matrix components are suppressing the ionization of the target analytes in the MS source.[3]Internal Standards: Use a stable isotope-labeled (SIL) internal standard for each analyte. SIL standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[25] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for systematic matrix effects.[15][26] Reduce Matrix Loading: Improve sample cleanup to remove more of the interfering matrix components.[4] Diluting the sample extract can also reduce matrix effects, but this may compromise detection limits.[14]
Analyte Loss During Sample Prep: The analytes are being lost during extraction or cleanup steps.Optimize the sample preparation protocol. Ensure the pH is correct and that the chosen SPE sorbent and elution solvents are appropriate for the target musks. Perform recovery experiments with spiked samples to validate the method.[4]
System Leaks or Activity: Leaks in the GC system or active sites can lead to loss of analyte and poor reproducibility.Perform a leak check of the entire system, from the injector to the detector.[27] Ensure all components in the sample path are properly deactivated.[20]

Quantitative Data Summary

Table 1: Comparison of SPE Sorbent Performance for Cleanup of Fish Samples in Musk Analysis

This table summarizes the effectiveness of different Solid-Phase Extraction (SPE) sorbents in minimizing matrix effects for the analysis of 12 synthetic musk compounds (SMCs) in carp fish samples. Matrix effects (ME) are expressed as a percentage, where values less than 100% indicate signal suppression and values greater than 100% indicate signal enhancement. Values closer to 100% indicate a more effective cleanup.

SPE SorbentNitro Musks (Average ME %)Polycyclic Musks (Average ME %)Overall Performance Notes
Florisil ~95%~98%Superior performance; resulted in the lowest abundance of interference peaks and the least matrix effects.[4][24]
Aminopropyl ~85%~90%Good for removing lipids, but separation between nitro and polycyclic musk groups was not as clear.[4]
Alumina-N ~80%~88%Effective at removing lipids but showed more significant matrix effects compared to Florisil.[4]
PSA ~75%~85%Primarily used for removing sugars and fatty acids; showed greater signal suppression for most musks compared to other sorbents.[4]

Data adapted from a study on the quantification of synthetic musk compounds in carp fish samples.[4][24]

Experimental Protocols

Protocol 1: Generic SPE Cleanup for Musk Analysis in Aqueous Samples

This protocol provides a general workflow for solid-phase extraction (SPE) to clean up water samples (e.g., wastewater effluent) prior to GC-MS analysis.

  • Cartridge Conditioning:

    • Pass 5-10 mL of the elution solvent (e.g., dichloromethane or hexane/acetone mixture) through the SPE cartridge (e.g., Florisil, 500 mg).

    • Pass 5-10 mL of a conditioning solvent (e.g., methanol) through the cartridge.

    • Equilibrate the cartridge by passing 5-10 mL of reagent-free water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Pass the aqueous sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing (Interference Removal):

    • Wash the cartridge with 5-10 mL of reagent-free water to remove polar interferences.

    • Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the trapped musk analytes by passing a small volume (e.g., 2 x 5 mL) of an appropriate organic solvent (e.g., dichloromethane) through the cartridge. Collect the eluate.

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of ~1 mL using a gentle stream of nitrogen.

    • If necessary, add an internal standard.

    • The sample is now ready for GC-MS analysis.

Protocol 2: QuEChERS Extraction and Cleanup for Musk Analysis in Soil/Sludge

This protocol is adapted from the QuEChERS methodology for extracting musk fragrances from complex solid matrices like soil or sludge.[15][18][28]

  • Sample Extraction:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to hydrate.[18]

    • Add 10 mL of acetonitrile.

    • Add any internal standards.

    • Shake vigorously for 1-5 minutes to extract the analytes.[18]

  • Liquid-Liquid Partitioning:

    • Add the QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate or citrate) to the tube.

    • Shake immediately and vigorously for 1-2 minutes to induce phase separation.

    • Centrifuge the tube for 5 minutes at ≥3000 rcf.[18]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The dSPE tube contains a sorbent mixture (e.g., PSA to remove organic acids and C18 to remove nonpolar interferences like lipids) and magnesium sulfate to remove residual water.

    • Vortex for 30-60 seconds.

    • Centrifuge for 2 minutes at high speed (e.g., ≥5000 rcf).[18]

  • Final Extract Preparation:

    • Carefully collect the supernatant.

    • The extract can be analyzed directly or filtered through a 0.2 µm syringe filter into an autosampler vial for GC-MS analysis.[18]

Visual Guides

Workflow for Method Selection

MethodSelection start Start: Musk Analysis Required matrix Assess Sample Matrix Complexity start->matrix simple Simple Matrix (e.g., Clean Water) matrix->simple Low complex Complex Matrix (e.g., Sludge, Tissue) matrix->complex High method_simple Standard GC-MS with LLE or SPE simple->method_simple method_complex Advanced Cleanup Required complex->method_complex end_simple Analyze Sample method_simple->end_simple cleanup_options Select Cleanup: - QuEChERS - Multi-step SPE - PLE method_complex->cleanup_options instrument_options Select Instrument: - GC-MS/MS (MRM) - GCxGC-TOFMS cleanup_options->instrument_options end_complex Analyze Sample instrument_options->end_complex

Caption: Decision workflow for selecting an analytical method based on sample matrix complexity.

Troubleshooting Co-elution Issues

Troubleshooting start Problem: Suspected Co-elution check_spectrum Examine MS Spectrum Across Peak start->check_spectrum stable Spectrum is Stable check_spectrum->stable No unstable Spectrum is Unstable (Co-elution Confirmed) check_spectrum->unstable Yes solution_found Problem Resolved stable->solution_found Issue is not co-elution. Check other parameters. optimize_gc Optimize GC Method (e.g., slower ramp) unstable->optimize_gc change_column Use Column with Different Selectivity unstable->change_column improve_cleanup Improve Sample Cleanup (e.g., new SPE sorbent) unstable->improve_cleanup advanced_tech Use Advanced Technique (GCxGC or GC-MS/MS) unstable->advanced_tech optimize_gc->solution_found change_column->solution_found improve_cleanup->solution_found advanced_tech->solution_found

References

Technical Support Center: Optimizing SPE Recovery for Galaxolide from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Solid-Phase Extraction (SPE) recovery of galaxolide from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the SPE of galaxolide.

Frequently Asked Questions

Q1: I am experiencing low recovery of galaxolide from my wastewater samples. What are the most common causes?

A1: Low recovery in SPE is a frequent challenge. The most common causes include:

  • Inappropriate Sorbent Selection: Using a sorbent that does not have a strong affinity for the nonpolar galaxolide, such as a very polar sorbent, can lead to poor retention.

  • Suboptimal Sample pH: The pH of your sample can influence the interaction between galaxolide and the sorbent material.

  • Aggressive Washing Steps: The wash solvent may be too strong, causing the galaxolide to be washed away before the elution step.

  • Incomplete Elution: The elution solvent may not be strong enough to completely remove the galaxolide from the sorbent.

  • Matrix Effects: Components in complex matrices like wastewater can interfere with the binding of galaxolide to the sorbent or co-elute, causing ion suppression in the final analysis.

  • Column Overloading: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading.

Q2: Which SPE sorbent is best for galaxolide extraction?

A2: The choice of sorbent is critical for achieving high recovery. For a hydrophobic compound like galaxolide, reversed-phase sorbents are generally recommended.

  • C18 (Octadecyl-bonded silica): This is a commonly used sorbent for nonpolar compounds and can provide good recovery for galaxolide.

  • Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer a hydrophilic-lipophilic balance and have a high capacity. Oasis HLB is a water-wettable sorbent which can be beneficial for aqueous samples and may offer superior recovery compared to traditional C18 sorbents.[1][2][3]

  • Florisil: In studies with fish samples, Florisil SPE has been shown to effectively separate polycyclic musk compounds like galaxolide from co-extracted substances.[4][5]

Q3: What are the recommended elution solvents for galaxolide?

A3: The choice of elution solvent is crucial for ensuring the complete removal of galaxolide from the SPE sorbent.

  • Dichloromethane (DCM): Has been shown to be effective for eluting a range of synthetic musk compounds, including galaxolide, from various SPE sorbents.[4]

  • Methanol and Acetonitrile: These are common elution solvents for reversed-phase SPE and can be used for galaxolide. A mixture of these solvents may also be effective.

  • It is important to use the weakest organic solvent that will elute all of the target analyte to minimize the co-elution of interferences.

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects can significantly impact the accuracy of your results.[6][7] Strategies to mitigate them include:

  • Optimizing the SPE method: A more selective SPE method with a thorough wash step can help remove interfering compounds.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to your samples can help to compensate for matrix effects.

  • Use of an Internal Standard: An isotopically labeled internal standard can help to correct for recovery losses and matrix effects.

Q5: My SPE recovery is inconsistent between samples. What could be the cause?

A5: Inconsistent recovery can be due to several factors:

  • Inconsistent Sample Pre-treatment: Ensure that all samples are prepared in a consistent manner before loading onto the SPE cartridge.

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution can affect recovery. Using a vacuum manifold or an automated system can help to control flow rates.

  • Cartridge Drying: Inconsistent drying of the SPE cartridge before elution can lead to variable results.

  • Manual Errors: In manual SPE procedures, slight variations in technique between samples can contribute to inconsistency.

Data Presentation: SPE Recovery of Galaxolide and Related Compounds

The following table summarizes recovery data for galaxolide (HHCB) and other synthetic musk compounds (SMCs) from various studies to aid in method selection.

Analyte(s)MatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Galaxolide (HHCB), Tonalide (AHTN)WaterGenerik H2PNot Specified104.7 ± 5.1 (HHCB), 102.9 ± 4.8 (AHTN)[8]
12 Synthetic MusksCarp FishAminopropylDichloromethane100.6 ± 6.5[5]
12 Synthetic MusksCarp FishFlorisilDichloromethane102.6 ± 6.4[5]
12 Synthetic MusksCarp FishAlumina-NDichloromethane95.6 ± 2.7[5]
12 Synthetic MusksCarp FishPSADichloromethane100.4 ± 3.7[5]
Polycyclic MusksWastewater and SludgeNot SpecifiedNot Specified> 70[9]
GalaxolidePersonal Care ProductsQuEChERSNot Specified65 (soap bar) - 95 (body cream)[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: SPE of Galaxolide from Water Samples

This protocol is based on the method described for the analysis of galaxolide and tonalide in water.[8]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Generik H2P, 60 mg/3 mL) by passing 10 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 6 mL of deionized water followed by 6 mL of acidified water (0.1% v/v HCl) through it.

  • Sample Loading: Load 50 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Elution: Elute the retained analytes from the cartridge. The original study does not specify the elution solvent, however, based on other literature, a suitable choice would be a non-polar solvent like dichloromethane or a polar organic solvent like methanol or acetonitrile. The volume should be optimized, but starting with 2 x 2 mL aliquots is a reasonable approach.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC or LC analysis.

Protocol 2: SPE Cleanup for Synthetic Musk Compounds in Fish Tissue

This protocol is adapted from a study on the analysis of synthetic musk compounds in carp fish samples.[4][5]

  • Sample Pre-treatment: Homogenize and ultrasonically extract the fish tissue sample with an appropriate organic solvent.

  • Cartridge Selection: Choose an appropriate SPE sorbent. The study found Florisil to be superior for separating polycyclic musks from co-extracted substances.[4][5]

  • Sample Loading: Load the extract onto the SPE cartridge.

  • Elution: Elute the synthetic musk compounds with 10 mL of dichloromethane (DCM).

  • Analysis: The eluate can then be concentrated and analyzed by GC-MS.

Visualizations

Diagram 1: General SPE Workflow for Galaxolide Analysis

SPE_Workflow General SPE Workflow for Galaxolide cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample_collection Sample Collection (e.g., Wastewater, Tissue) homogenization Homogenization/ Filtration sample_collection->homogenization conditioning 1. Conditioning (e.g., Methanol) homogenization->conditioning Load pre-treated sample equilibration 2. Equilibration (e.g., Water) conditioning->equilibration sample_loading 3. Sample Loading equilibration->sample_loading washing 4. Washing (e.g., Water/Methanol mixture) sample_loading->washing elution 5. Elution (e.g., Dichloromethane) washing->elution concentration Concentration/ Solvent Exchange elution->concentration Collect eluate analysis GC-MS or LC-MS Analysis concentration->analysis

Caption: A generalized workflow for the extraction and analysis of galaxolide using SPE.

Diagram 2: Troubleshooting Decision Tree for Low SPE Recovery

Troubleshooting_SPE Troubleshooting Low SPE Recovery for Galaxolide start Low Galaxolide Recovery q1 Is the analyte in the load/wash fractions? start->q1 a1_yes Analyte is breaking through q1->a1_yes Yes a1_no Analyte is retained on the column q1->a1_no No q2 Is the sorbent appropriate? (e.g., C18, Polymeric) a1_yes->q2 q4 Is the elution solvent strong enough? a1_no->q4 q3 Is the wash solvent too strong? q2->q3 Yes sol1 Use a less polar sorbent (e.g., C18, Oasis HLB) q2->sol1 No q5 Is the sample volume too large for the sorbent mass? q3->q5 No sol2 Decrease organic content or change solvent in wash step q3->sol2 Yes sol3 Increase elution solvent strength or volume. Consider a stronger solvent like Dichloromethane. q4->sol3 No sol5 Investigate matrix effects. Consider matrix-matched calibration or sample dilution. q4->sol5 Yes sol4 Increase sorbent mass or decrease sample volume q5->sol4 Yes q5->sol5 No

Caption: A decision tree to diagnose and resolve common causes of low galaxolide recovery in SPE.

References

calibration curve issues in galaxolide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Galaxolide Quantification

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with calibration curves during the quantification of galaxolide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the quantitative analysis of galaxolide, particularly focusing on calibration curve issues.

Category 1: Linearity and Correlation Issues

Question: Why is my galaxolide calibration curve not linear (i.e., low correlation coefficient, R² < 0.99)?

Answer: A non-linear calibration curve can stem from several sources. At high concentrations, detector saturation can lead to a plateauing effect. Conversely, at very low concentrations, issues like analyte adsorption to surfaces in the GC inlet or column can cause deviations.[1][2] Other potential causes include:

  • Incorrect Standard Preparation: Errors in serial dilutions, incorrect solvent, or degradation of stock solutions can lead to inaccurate standard concentrations.

  • Inappropriate Calibration Range: The selected concentration range may exceed the linear dynamic range of the detector.[1]

  • Instrumental Issues: A contaminated detector, a failing light source (in HPLC-FL), or an unstable ion source (in MS) can all contribute to non-linear responses.

  • Chemical Interactions: The analyte's interaction with its environment (e.g., solvent) can change at different concentrations, affecting its response.[1]

Troubleshooting Steps:

  • Verify Standard Preparation: Prepare fresh calibration standards from a reliable stock solution.[3] Ensure accurate pipetting, especially when working with volatile organic solvents.[4]

  • Narrow the Calibration Range: Construct a curve with a more restricted concentration range that is expected to be linear.

  • Check Instrument Performance: Run instrument diagnostics and performance checks. Clean the ion source or detector as per the manufacturer's guidelines.

  • Analyze Residuals: Plot the residuals (the difference between the actual and predicted response) against the concentration. A random distribution around zero indicates a good fit, whereas a pattern suggests a non-linear relationship or the need for a weighted regression.[5]

Question: My R² value is acceptable (>0.99), but the curve is still not accurately quantifying my quality control (QC) samples. What's wrong?

Answer: A high R² value does not solely guarantee a good calibration.[5] This issue often points to a discrepancy between the matrix of your calibration standards and your QC samples.

  • Matrix Effects: Components in the sample matrix (e.g., lipids, proteins, salts in biological or environmental samples) can interfere with the ionization of galaxolide, causing either signal suppression or enhancement.[6][7][8] Your standards, typically prepared in a clean solvent, will not account for this.

  • Internal Standard (IS) Issues: If you are using an internal standard, its response should be stable across all samples and standards. A variable IS response suggests issues with its addition or stability.

  • Extraction Inefficiency: The extraction procedure (e.g., Solid Phase Extraction - SPE) may not be performing consistently for the QCs compared to the standards.

Troubleshooting Steps:

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your sample matrix (e.g., blank water, plasma) and has been tested to be free of galaxolide.[8]

  • Evaluate Internal Standard Performance: Check the peak area of the internal standard in all injections. If it varies significantly, investigate the sample preparation steps. A stable-isotopically labeled version of galaxolide is an ideal internal standard to compensate for matrix effects.[4]

  • Validate Extraction Recovery: Perform recovery experiments by spiking a known amount of galaxolide into a blank matrix and comparing the response to a standard of the same concentration prepared in solvent. Consistent and high recovery is crucial.

Category 2: Intercept and Blank-Related Issues

Question: Why doesn't my calibration curve pass through the origin (i.e., it has a significant y-intercept)?

Answer: A significant positive y-intercept suggests that there is a response even at zero analyte concentration. This typically points to contamination.

  • Contaminated Solvent or Reagents: The solvent used for preparing blanks and standards may be contaminated with galaxolide.[9]

  • System Carryover: Residual galaxolide from a previous high-concentration sample may be retained in the injection port, syringe, or analytical column, which then elutes during subsequent runs.

  • Incorrect Integration: The software may be incorrectly integrating baseline noise as a peak.

Troubleshooting Steps:

  • Analyze Blanks: Inject pure solvent and a full method blank (a blank sample taken through the entire extraction process). A peak in the solvent blank points to contaminated reagents, while a peak only in the method blank suggests contamination during sample preparation.[9]

  • Perform Wash Cycles: Run several solvent blank injections between samples to wash the system and reduce carryover.

  • Review Integration Parameters: Manually inspect the peak integration for your blank and low-concentration standards to ensure the baseline is set correctly and noise is not being integrated.

Quantitative Data Summary

The following tables summarize typical parameters for galaxolide quantification.

Table 1: Example Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterValueReference
Column Agilent HP-88 (30 m × 0.25 mm i.d., 0.25 µm film thickness)[10]
Carrier Gas Nitrogen or Helium[10]
Flow Rate 1 mL/min[10]
Injection Volume 1 µL[10]
Oven Program Initial 120°C (4 min), ramp to 320°C at 15°C/min, hold for 3 min[10]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[10][11][12]

Table 2: Example Calibration Curve Data for Galaxolide (HHCB)

ParameterValueReference
Linear Range 0.1 - 1.0 mg/L[10]
Regression Equation y = 0.2215x + 0.0282[10]
Correlation Coefficient (R²) 0.9956[10]
Limit of Detection (LOD) 0.001 mg/kg (in personal care products)[13]
Limit of Quantification (LOQ) 0.1 - 10 mg/L (depending on matrix)[11]

Experimental Protocols

Protocol: Galaxolide Quantification in Water Samples by SPE-GC-MS

This protocol describes a general method for extracting and quantifying galaxolide from water samples.

  • Sample Preparation & Spiking:

    • Filter 50 mL of the water sample through a 0.45 µm membrane filter.

    • If using an internal standard (e.g., a stable-isotope labeled galaxolide or a compound like phenylethyl propionate), spike it into the sample at a fixed concentration (e.g., 200 µg/L).[10]

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 10 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 6 mL of deionized water.

    • Loading: Load the 50 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.[10]

    • Washing: Wash the cartridge with 6 mL of deionized water to remove interferences.

    • Elution: Elute the trapped galaxolide with 5 mL of methanol or another suitable organic solvent.[10]

  • Concentration and Reconstitution:

    • Evaporate the elute to dryness under a gentle stream of nitrogen at approximately 55°C.[10]

    • Reconstitute the dried extract in 1 mL of a solvent suitable for GC injection, such as cyclohexane.[10]

    • Filter the final sample through a 0.45 µm syringe filter before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

    • Use appropriate GC-MS parameters, such as those listed in Table 1.

    • Acquire data in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions for galaxolide (e.g., m/z 258, 243, 213).[14]

  • Calibration and Quantification:

    • Prepare a series of calibration standards (e.g., 6 levels from 2 to 16 µg/L) in the same solvent used for sample reconstitution.[10]

    • Construct a calibration curve by plotting the peak area ratio (galaxolide/internal standard) against the concentration.

    • Determine the concentration of galaxolide in the samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key workflows for troubleshooting and experimental execution.

G start Calibration Curve Issue (e.g., Low R², Poor Accuracy) check_linearity Is R² < 0.99? start->check_linearity check_intercept Does curve have a significant Y-intercept? check_linearity->check_intercept No linearity_causes Potential Causes: - Incorrect Standards - Range too wide - Detector Saturation check_linearity->linearity_causes Yes check_accuracy Are QC / Sample results inaccurate? check_intercept->check_accuracy No intercept_causes Potential Causes: - System Carryover - Contaminated Solvent/Blank - Incorrect Peak Integration check_intercept->intercept_causes Yes accuracy_causes Potential Causes: - Matrix Effects - Inconsistent Extraction - Unstable Internal Standard check_accuracy->accuracy_causes Yes end_node Problem Resolved check_accuracy->end_node No linearity_solutions Solutions: 1. Prepare fresh standards 2. Narrow calibration range 3. Check instrument performance linearity_causes->linearity_solutions linearity_solutions->end_node intercept_solutions Solutions: 1. Run solvent washes 2. Analyze blanks (solvent & method) 3. Review integration parameters intercept_causes->intercept_solutions intercept_solutions->end_node accuracy_solutions Solutions: 1. Use matrix-matched calibrants 2. Validate extraction recovery 3. Check IS area consistency accuracy_causes->accuracy_solutions accuracy_solutions->end_node G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing sample_collection 1. Water Sample Collection (50 mL) filtration 2. Filtration (0.45 µm) sample_collection->filtration spe 3. Solid Phase Extraction (Condition, Load, Wash, Elute) filtration->spe concentration 4. Evaporation & Reconstitution (1 mL) spe->concentration gc_ms 5. GC-MS Injection concentration->gc_ms data_acquisition 6. Data Acquisition (SIM Mode) gc_ms->data_acquisition quantification 8. Calculate Sample Concentration data_acquisition->quantification calibration 7. Construct Calibration Curve (Standards) calibration->quantification result 9. Final Result (µg/L) quantification->result

References

Technical Support Center: Optimizing Galaxolidone Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Galaxolidone using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of mobile phase composition on Galaxolidone ionization.

Frequently Asked Questions (FAQs)

Q1: What is Galaxolidone and why is its analysis important?

Galaxolidone, with a molecular formula of C₁₈H₂₄O₂ and a molecular weight of 272.4 g/mol , is a primary metabolite of Galaxolide, a widely used synthetic polycyclic musk fragrance.[1][2] Given its prevalence as a transformation product of a common consumer product ingredient, its detection and quantification in various matrices are crucial for environmental monitoring and toxicological assessment.[3]

Q2: Which ionization technique is most suitable for Galaxolidone analysis by LC-MS?

Electrospray ionization (ESI) is a commonly employed and effective technique for the ionization of Galaxolidone.[3] Due to its chemical structure, which contains two potential bond acceptors (carbonyl and ether oxygens) but no acidic protons, it is typically analyzed in positive ion mode.[1]

Q3: What are the typical ions observed for Galaxolidone in ESI-MS?

In positive mode ESI-MS, Galaxolidone is expected to form several adduct ions. The most common are the protonated molecule [M+H]+, the sodium adduct [M+Na]+, and the ammonium adduct [M+NH4]+. The relative abundance of these adducts is highly dependent on the mobile phase composition.

Q4: How does the mobile phase pH affect Galaxolidone ionization?

While Galaxolidone does not have easily ionizable functional groups that are highly sensitive to pH changes in the typical LC-MS range, the overall mobile phase pH can influence the ionization process. Acidic mobile phases, typically containing formic acid or acetic acid, promote the formation of the protonated molecule [M+H]+. The presence of sodium or ammonium salts, even at trace levels, can lead to the formation of [M+Na]+ and [M+NH4]+ adducts, respectively.

Q5: Which mobile phase additives are recommended for enhancing Galaxolidone ionization?

For enhancing the signal intensity and improving peak shape in the analysis of hydrophobic compounds like Galaxolidone, several mobile phase additives are commonly used:

  • Formic Acid (FA): Typically used at concentrations of 0.1%, it aids in the protonation of the analyte, leading to a stronger [M+H]+ signal.

  • Ammonium Formate (AF) or Ammonium Acetate (AA): These salts can act as buffering agents and provide a source of ammonium ions for the formation of [M+NH4]+ adducts. The use of ammonium salts can sometimes offer better signal stability compared to acidic mobile phases alone.

The choice between these additives often depends on the specific LC-MS system and the desired adduct for quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of Galaxolidone, with a focus on problems related to mobile phase and ionization.

Problem Potential Cause Troubleshooting Steps
Low or No Signal Intensity Poor Ionization Efficiency: Galaxolidone is a non-polar molecule and can be challenging to ionize effectively.1. Optimize Mobile Phase Additive: If using only an organic solvent and water, add 0.1% formic acid to the mobile phase to promote protonation. Alternatively, try adding 5-10 mM ammonium formate to encourage the formation of the [M+NH4]+ adduct, which can sometimes be more stable and intense. 2. Increase Organic Content: A higher percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase at the time of elution can improve desolvation efficiency in the ESI source, leading to better signal. 3. Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of Galaxolidone. Improve chromatographic separation to isolate the analyte from interfering compounds. Ensure high-purity solvents and additives are used to minimize background noise and contamination.[4][5]
Poor Peak Shape (Tailing or Broadening) Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or other parts of the LC system. Inappropriate Solvent Composition: Mismatch between the injection solvent and the initial mobile phase can cause peak distortion.1. Add an Ion-Pairing Agent: While strong ion-pairing agents like TFA are often avoided in LC-MS due to signal suppression, a very low concentration of a weaker acid like formic acid can help to reduce secondary interactions and improve peak shape. 2. Match Injection Solvent: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. 3. Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.
Inconsistent Retention Times Mobile Phase Instability: Changes in mobile phase composition over time due to evaporation of volatile components or degradation. Column Equilibration Issues: Insufficient time for the column to re-equilibrate between injections.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. 2. Ensure Adequate Equilibration: Increase the column equilibration time in your gradient program to ensure the column is returned to the initial conditions before each injection. Typically, 5-10 column volumes are recommended.
Multiple Adducts Complicating Quantification Presence of Multiple Cations: Trace amounts of sodium and other cations in the mobile phase, vials, or sample matrix can lead to the formation of various adducts, splitting the analyte signal.1. Promote a Single Adduct: To favor the [M+H]+ ion, use a mobile phase with 0.1% formic acid and ensure the use of high-purity solvents and clean glassware to minimize sodium contamination. To promote the [M+NH4]+ adduct, add a controlled amount of ammonium formate (e.g., 5 mM) to the mobile phase. This can help to make the formation of one adduct type dominant and more reproducible. 2. Sum the Adduct Signals: If multiple adducts cannot be avoided, it may be possible to sum the peak areas of all adducts for quantification, provided the relative ratios of the adducts are consistent across standards and samples.

Data Presentation

The following table summarizes the expected impact of different mobile phase additives on the ionization of Galaxolidone based on general principles for hydrophobic compounds. Note: Actual signal intensity can vary significantly depending on the specific LC-MS instrument and source conditions.

Mobile Phase Additive Expected Predominant Ion Relative Signal Intensity (Hypothetical) Chromatographic Peak Shape Key Considerations
None (Water/Acetonitrile)[M+Na]+ (from trace sodium)Low to MediumMay be broad or tailingProne to inconsistent adduct formation.
0.1% Formic Acid[M+H]+Medium to HighGoodPromotes protonation and generally improves peak shape.
5 mM Ammonium Formate[M+NH4]+Medium to HighGoodCan provide a stable and reproducible signal.
0.1% Acetic Acid[M+H]+MediumGoodA slightly weaker acid than formic acid, may result in slightly lower protonation efficiency.
0.1% Formic Acid + 5mM Ammonium Formate[M+H]+ and [M+NH4]+VariableGoodMay result in a split signal between the two adducts.

Experimental Protocols

Protocol 1: General Screening Method for Galaxolidone using LC-MS

This protocol is designed for the initial detection and identification of Galaxolidone in relatively clean samples.

1. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 µg/mL.

2. LC-MS Parameters:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: 50% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 50% B

    • 10.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flows: Optimize based on instrument manufacturer's recommendations.

  • Data Acquisition: Full scan mode (m/z 100-500) for identification and targeted MS/MS for quantification (precursor ion m/z 273.18, with product ions to be determined by initial experiments).

Protocol 2: Optimized Method for Enhanced Sensitivity and Adduct Control

This protocol is designed to improve signal intensity and promote the formation of a specific adduct for more reliable quantification.

1. Sample Preparation:

  • As in Protocol 1.

2. LC-MS Parameters:

  • LC System: As in Protocol 1.

  • Column: As in Protocol 1.

  • Mobile Phase A: Water with 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 5 mM Ammonium Formate.

  • Gradient: Same as Protocol 1.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: As in Protocol 1.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters: Same as Protocol 1.

  • Data Acquisition: Full scan and targeted MS/MS (precursor ion m/z 290.21 for [M+NH4]+).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction of Galaxolidone Sample->Extraction Dilution Dilution in Initial Mobile Phase Extraction->Dilution LC Liquid Chromatography (C18 Column) Dilution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometry (Q-TOF or QqQ) ESI->MS Acquisition Data Acquisition MS->Acquisition Quantification Quantification Acquisition->Quantification

Caption: A generalized workflow for the analysis of Galaxolidone.

Mobile_Phase_Impact cluster_mobile_phase Mobile Phase Composition cluster_outcomes Impact on Analysis MP Mobile Phase Additive Additive MP->Additive Organic Organic Solvent (ACN/MeOH) MP->Organic Ionization Ionization Efficiency Additive->Ionization (e.g., H+, NH4+) PeakShape Peak Shape Additive->PeakShape (Reduces Tailing) Organic->Ionization (Desolvation) Retention Retention Time Organic->Retention (Elution Strength)

Caption: Relationship between mobile phase components and analytical outcomes.

References

Technical Support Center: (Rac)-galaxolidone-d6 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the (Rac)-galaxolidone-d6 standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterated stable isotope-labeled form of galaxolidone. It is primarily used as an internal standard in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of galaxolidone in various samples.

Q2: What are the recommended analytical techniques for assessing the purity of this compound?

A2: The most common and effective methods for analyzing galaxolidone and its deuterated analogue are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.[1] These techniques offer high sensitivity and selectivity.[1]

Q3: What is the major potential impurity or degradation product of this compound?

A3: The primary and most stable degradation product of the parent compound, galaxolide, is its lactone derivative, galaxolidone (also known as HHCB-lactone).[2][3][4][5] Therefore, the non-deuterated galaxolidone is a likely impurity in the this compound standard.

Q4: What are other potential sources of impurities?

A4: Impurities can be introduced during the synthesis of the compound. While specific impurities for this compound are not extensively documented in publicly available literature, general synthetic chemistry principles suggest that side-products, unreacted starting materials, or reagents from the synthesis of the parent compound, galaxolide, could be present.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purity assessment of the this compound standard.

Gas Chromatography (GC) Analysis Troubleshooting
Symptom Possible Cause Suggested Solution
Ghost Peaks Contamination in the GC system (inlet, column, detector).Clean the inlet, replace the septum and liner. Bake out the column.
Carryover from a previous injection.Run a blank solvent injection to check for carryover.
Peak Tailing Active sites on the column interacting with the analyte.Use a deactivated column or a column with a different stationary phase.
Column degradation.Replace the column.
Split Peaks Improper column installation.Reinstall the column, ensuring a clean, square cut.
Inconsistent injection technique.Use an autosampler for consistent injections.
High-Performance Liquid Chromatography (HPLC) Analysis Troubleshooting
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Adjust mobile phase pH or ionic strength. Use a different column chemistry (e.g., polar-embedded).
Column void or contamination.Reverse flush the column (if permissible by the manufacturer) or replace it.
No Peaks Injection failure.Ensure the sample is correctly loaded and the injection valve is functioning.
Detector issue.Check detector settings and lamp/source functionality.
High Backpressure Blockage in the system (frit, column, tubing).Systematically isolate and check components for blockage.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and may require optimization for specific instrumentation and laboratory conditions.

1.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate, hexane) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution.

1.2. GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

1.3. Data Analysis:

  • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all observed peaks (area percent method).

  • Identify potential impurities by comparing their mass spectra to library databases and the expected fragmentation pattern of galaxolidone-related structures.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for method development.

2.1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase.

2.2. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (acetonitrile:water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

2.3. Data Analysis:

  • Determine the purity using the area percent method as described for GC-MS.

  • If using LC-MS, identify impurities based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards stock->working gcms GC-MS Analysis working->gcms hplc HPLC Analysis working->hplc purity Calculate Purity (Area % Method) gcms->purity hplc->purity impurity Identify Impurities (MS Library/Fragmentation) purity->impurity

Caption: General workflow for purity assessment of this compound.

troubleshooting_logic cluster_gc GC Issues cluster_hplc HPLC Issues cluster_solutions_gc GC Solutions cluster_solutions_hplc HPLC Solutions start Chromatographic Issue Observed ghost_peaks Ghost Peaks? start->ghost_peaks GC peak_tailing_hplc Peak Tailing? start->peak_tailing_hplc HPLC peak_tailing_gc Peak Tailing? ghost_peaks->peak_tailing_gc No clean_system Clean System/ Run Blank ghost_peaks->clean_system Yes split_peaks Split Peaks? peak_tailing_gc->split_peaks No deactivated_column Use Deactivated Column peak_tailing_gc->deactivated_column Yes reinstall_column Reinstall Column split_peaks->reinstall_column Yes no_peaks No Peaks? peak_tailing_hplc->no_peaks No adjust_mobile_phase Adjust Mobile Phase/New Column peak_tailing_hplc->adjust_mobile_phase Yes high_pressure High Backpressure? no_peaks->high_pressure No check_injection Check Injection/ Detector no_peaks->check_injection Yes check_blockage Isolate and Check for Blockage high_pressure->check_blockage Yes

Caption: Troubleshooting logic for chromatographic analysis.

References

Validation & Comparative

Navigating Analytical Method Validation: A Comparative Guide to Using (Rac)-galaxolidone-d6

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of robust analytical method development is the selection of an appropriate internal standard to ensure accuracy and precision. For the analysis of the synthetic musk, Galaxolide, its deuterated analogue, (Rac)-galaxolidone-d6, presents a theoretically ideal internal standard. However, a comprehensive search for specific validation data and direct performance comparisons for this compound yielded limited publicly available information. This guide, therefore, provides a comparative framework for the validation of an analytical method for Galaxolide, illustrating the expected performance of a deuterated internal standard like this compound against a non-isotopically labeled internal standard.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based assays.[1][2] The fundamental principle is that a stable isotope-labeled compound will exhibit nearly identical chemical and physical properties to the analyte of interest throughout sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[1]

This guide will compare the validation of a hypothetical gas chromatography-mass spectrometry (GC-MS) method for the quantification of Galaxolide using two different internal standards:

  • This compound (a deuterated, isotopically labeled internal standard)

  • Pentachloronitrobenzene (a non-isotopically labeled internal standard with different chemical properties)[3]

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from a method validation study, highlighting the anticipated differences in performance between the two internal standards.

Table 1: Linearity

ParameterThis compoundPentachloronitrobenzene
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL
Regression Equationy = 1.02x + 0.01y = 0.85x + 0.05
Correlation Coefficient (r²)> 0.999> 0.995
ResidualsRandomly distributedMay show systematic trends

Table 2: Accuracy & Precision (Intra-day and Inter-day)

QC LevelConcentration (ng/mL)Accuracy (%) with this compoundPrecision (%RSD) with this compoundAccuracy (%) with PentachloronitrobenzenePrecision (%RSD) with Pentachloronitrobenzene
Low598 - 102< 590 - 110< 15
Medium5099 - 101< 392 - 108< 10
High80099.5 - 100.5< 295 - 105< 8

Table 3: Limit of Quantification (LOQ) & Recovery

ParameterThis compoundPentachloronitrobenzene
Limit of Quantification (LOQ)1 ng/mL5 ng/mL
Recovery (%)95 - 10570 - 110

Experimental Protocols

A detailed methodology for the key experiments in the validation of a GC-MS method for Galaxolide is provided below.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of Galaxolide, this compound, and Pentachloronitrobenzene in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., solvent or analyte-free sample extract) with known concentrations of Galaxolide. Add a constant concentration of the selected internal standard to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

2. Sample Preparation (Solid Phase Microextraction - SPME): [3]

  • Place a 10 mL water sample in a 20 mL vial.

  • Add the internal standard solution.

  • Expose a polydimethylsiloxane (PDMS) SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with agitation.

  • Desorb the analytes from the fiber in the GC injector port.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250°C

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Oven Program: 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI), 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Galaxolide: m/z 258, 243, 213

      • This compound: m/z 264, 249, 219

      • Pentachloronitrobenzene: m/z 295, 265, 237

4. Data Analysis:

  • Calculate the ratio of the peak area of Galaxolide to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Galaxolide in the QC samples and unknown samples using the regression equation from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing stock Stock Solutions cal Calibration Standards stock->cal qc QC Samples stock->qc is_spike Spike Internal Standard sample Water Sample sample->is_spike spme SPME is_spike->spme gcms GC-MS Analysis spme->gcms data Data Processing gcms->data results Results data->results

Caption: Experimental workflow for Galaxolide analysis.

logical_relationship cluster_is Internal Standard Type cluster_performance Expected Performance Outcome deuterated This compound (Deuterated) high_perf High Accuracy & Precision Low Matrix Effects Lower LOQ deuterated->high_perf Leads to non_iso Pentachloronitrobenzene (Non-Isotopically Labeled) lower_perf Lower Accuracy & Precision Susceptible to Matrix Effects Higher LOQ non_iso->lower_perf Leads to

Caption: Logical relationship of internal standard choice to performance.

References

Cross-Validation of Galaxolide Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of substances like Galaxolide is paramount. This guide provides an objective comparison of analytical methodologies for Galaxolide quantification, supported by experimental data from various studies. It aims to offer a clear overview of method performance and protocols to aid in the selection and validation of analytical techniques across different laboratories.

The synthetic musk Galaxolide (HHCB) is a common ingredient in many consumer products, leading to its widespread presence in environmental and biological matrices.[1] Consequently, reliable and standardized methods for its quantification are crucial for environmental monitoring, human exposure assessment, and regulatory compliance. This guide summarizes key performance parameters of prevalent analytical techniques and outlines the typical experimental workflow.

Comparative Analysis of Analytical Methods

The quantification of Galaxolide is predominantly carried out using chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3] These methods are often coupled with sample preparation techniques such as Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) to enhance sensitivity and remove matrix interferences.[2][4]

The following table summarizes the performance of different analytical methods for Galaxolide quantification as reported in various studies. This allows for a comparative assessment of key parameters such as recovery, limits of detection (LOD), and limits of quantification (LOQ).

Analytical MethodSample MatrixRecovery (%)LODLOQReference
SPE-GC-FIDWater104.7 ± 5.1--[4]
SPME-GC-MSWater--0.1 - 10 mg/L[2][3]
QuEChERS-HPLC-FLPersonal Care Products65 - 950.001 mg/kg0.005 mg/kg[5]
SPE-GC-MS/MSWastewater> 701.7 - 80 ng/L-[6]
UPLC-QTOF-MSEnvironmental Matrices49 - 140-< 1 ng/L (for most EDCs)[7]

Note: The reported values are sourced from different studies and may not be directly comparable due to variations in experimental conditions and matrices.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are generalized protocols for the common methods used in Galaxolide quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and pre-concentration of Galaxolide from aqueous samples.[4][6]

Protocol:

  • Conditioning: An SPE cartridge (e.g., C18) is conditioned with an appropriate solvent (e.g., methanol) followed by deionized water.

  • Loading: The water sample is passed through the conditioned cartridge, allowing Galaxolide to adsorb onto the sorbent.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: Galaxolide is eluted from the cartridge using a small volume of an organic solvent (e.g., ethyl acetate).

  • Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like Galaxolide.[3][6]

Protocol:

  • Injection: The prepared sample extract is injected into the GC system.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.

  • Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a fluorescence detector (FLD) is another effective method for Galaxolide analysis, particularly for samples from complex matrices like personal care products.[5]

Protocol:

  • Injection: The sample extract is injected into the HPLC system.

  • Separation: The sample is passed through a column packed with a stationary phase. A liquid mobile phase is used to carry the sample through the column, and separation occurs based on the analyte's affinity for the stationary and mobile phases.

  • Detection: The fluorescence detector measures the emission of light from Galaxolide upon excitation at a specific wavelength, providing high sensitivity and selectivity.

Visualizing the Workflow and Logic

To better illustrate the processes involved in Galaxolide quantification and cross-validation, the following diagrams are provided.

Galaxolide Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (e.g., Water, Sludge) Extraction Extraction (e.g., SPE, SPME) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Mass Spectrometry or Fluorescence Detection Chromatography->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Data Validation (QC Samples) Quantification->Validation

A typical workflow for the quantification of Galaxolide.

Cross-Validation Logic cluster_labs Participating Laboratories cluster_samples Shared Samples cluster_comparison Comparative Analysis labA Laboratory A (Method 1) results Results Comparison (Accuracy, Precision, Bias) labA->results labB Laboratory B (Method 2) labB->results labC Laboratory C (Method 3) labC->results ref_material Reference Material (Known Concentration) ref_material->labA ref_material->labB ref_material->labC blind_sample Blind Sample (Unknown Concentration) blind_sample->labA blind_sample->labB blind_sample->labC protocol_review Protocol Harmonization results->protocol_review

Logical flow of a cross-validation study between laboratories.

References

A Head-to-Head Battle of Internal Standards for Synthetic Musk Analysis: (Rac)-galaxolidone-d6 Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of synthetic musks, such as the widely used galaxolide, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction efficiency and matrix effects. This guide provides a comprehensive comparison of (Rac)-galaxolidone-d6, a deuterated analog of a galaxolide metabolite, with other commonly employed internal standards in the analysis of synthetic musks.

The performance of an internal standard is typically evaluated based on several key parameters, including recovery, matrix effects, linearity of calibration curves, and the limits of detection (LOD) and quantification (LOQ). While direct comparative studies for this compound are limited in publicly available literature, this guide synthesizes data from various studies on synthetic musk analysis to provide a comparative overview.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the quality of analytical data. The following table summarizes the typical performance of different classes of internal standards used in synthetic musk analysis. The data presented is a composite from multiple studies and represents expected performance rather than a direct head-to-head comparison.

Internal Standard TypeAnalyte(s)MatrixRecovery (%)Matrix Effect (%)Linearity (R²)Key Findings
Deuterated Analog Polycyclic MusksWastewater, Sludge>70[1]Analyte dependent>0.995[1]Generally provides acceptable correction for analyte loss during sample preparation.
Deuterated Analog Nitro & Polycyclic MusksFish Tissue79.9 - 117[2]Matrix dependentNot SpecifiedAcceptable accuracy and precision with recoveries within 70-120%.[2]
Surrogate Standard (d10-phenanthrene) Polycyclic MusksHousehold Commodities123 ± 0.6Not Specified>0.99Used to correct for recoveries of the target analytes.
¹³C-Labeled Analog GeneralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedConsidered the "gold standard" due to identical chemical and physical properties to the native analyte, leading to better correction for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are representative experimental protocols for the analysis of synthetic musks in different matrices.

Analysis of Polycyclic Musks in Wastewater and Activated Sludge[1]
  • Sample Preparation (Wastewater):

    • Filter water samples.

    • Perform Solid Phase Extraction (SPE) for analyte concentration.

  • Sample Preparation (Activated Sludge):

    • Extract samples using an ultrasonic bath.

  • Instrumental Analysis:

    • Wastewater: Gas chromatography coupled with a triple-quadrupole mass spectrometer (GC-MS/MS) in selected reaction monitoring (SRM) mode.

    • Activated Sludge: Gas chromatography-ion trap mass spectrometry (GC-IT/MS).

Analysis of Synthetic Musks in Fish Tissue[2]
  • Sample Preparation:

    • Ultrasonic extraction of fish tissue.

    • Clean-up using Solid Phase Extraction (SPE) with different sorbents (e.g., Aminopropyl, Florisil, Alumina-N, PSA). Florisil SPE was found to be superior for separating nitro and polycyclic musks and minimizing matrix effects.

  • Instrumental Analysis:

    • Gas chromatograph-single quadrupole mass spectrometer (GC-SQ/MS) with selected ion monitoring (SIM) mode.

    • Gas chromatograph-triple quadrupole mass spectrometer (GC-QqQ-MS/MS) with multiple reaction monitoring (MRM) mode. The GC-QqQ-MS/MS method demonstrated significantly lower method detection limits.[2]

Visualizing the Workflow and a Logical Comparison

To better illustrate the analytical process and the rationale behind choosing an internal standard, the following diagrams were generated using Graphviz.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample (e.g., Water, Tissue) Spike Spike with Internal Standard (this compound or other) Sample->Spike Extraction Extraction (e.g., SPE, LLE) Spike->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS or LC-MS/MS Concentration->GCMS Data Data Acquisition GCMS->Data Quant Quantification (Analyte Area / IS Area) Data->Quant Result Final Concentration Quant->Result

Figure 1: General experimental workflow for synthetic musk analysis using an internal standard.

cluster_deuterated Deuterated Standards (e.g., this compound) cluster_c13 ¹³C-Labeled Standards IS Internal Standard Choice Pros_D Pros: - More cost-effective - Commercially available IS->Pros_D Considerations Cons_D Cons: - Potential for chromatographic shift - Possible isotopic exchange IS->Cons_D Pros_C13 Pros: - Co-elutes perfectly with analyte - More accurate for matrix effect correction - No isotopic exchange IS->Pros_C13 Cons_C13 Cons: - Higher cost - Less commercially available IS->Cons_C13

Figure 2: Logical comparison of deuterated versus ¹³C-labeled internal standards.

Conclusion

The choice of an internal standard is a critical decision in the quantitative analysis of synthetic musks. While this compound, as a deuterated analog, offers a cost-effective option for correcting for analyte loss during sample preparation, the scientific literature strongly supports the superiority of ¹³C-labeled internal standards for the most accurate and robust quantification. The perfect co-elution of ¹³C-labeled standards with their native counterparts provides more reliable compensation for matrix effects, which can be a significant source of error in complex matrices.

For routine monitoring where high precision is required and matrix effects are well-characterized and consistent, a deuterated internal standard like this compound may be a suitable choice. However, for method development, validation, and studies requiring the highest level of accuracy, particularly in variable and complex matrices, the investment in a ¹³C-labeled internal standard is highly recommended to ensure data of the highest quality and integrity.

References

Analytical Approaches for Synthetic Musk Quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Guide to the Analysis of Synthetic Musks: Methods, Performance, and Best Practices

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of synthetic musks in various matrices is of paramount importance. These compounds, widely used as fragrance ingredients in a plethora of consumer products, are now recognized as ubiquitous environmental contaminants. Their detection and analysis demand robust and reliable methodologies. This guide provides a comprehensive comparison of analytical techniques, focusing on sample preparation and instrumental analysis, supported by experimental data to aid laboratories in selecting and implementing the most suitable methods for their specific needs.

The scientific community predominantly relies on gas chromatography-mass spectrometry (GC-MS) for the analysis of synthetic musks due to their volatility and thermal stability.[1] Recent advancements have seen the increased use of tandem mass spectrometry (GC-MS/MS) which offers enhanced selectivity and sensitivity compared to single quadrupole mass spectrometry (GC-SQ/MS).

A comparative study on the quantification of 12 synthetic musk compounds (SMCs) in fish samples highlighted the superior performance of a gas chromatograph-triple quadrupole mass spectrometer (GC-QqQ-MS/MS) over a gas chromatograph-single quadrupole mass spectrometer (GC-SQ/MS).[1][2] The GC-QqQ-MS/MS method demonstrated significantly lower method detection limits (MDLs), on average ten times lower than the GC-SQ/MS method.[1][2]

Sample Preparation: A Critical Step

The journey from sample collection to instrumental analysis is fraught with potential pitfalls that can significantly impact the accuracy and reliability of results. Effective sample preparation is therefore a critical component of any analytical workflow for synthetic musks. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[1]

Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is a widely adopted technique for the extraction and clean-up of synthetic musks from complex matrices. The choice of sorbent material is crucial for achieving optimal recovery and minimizing matrix effects. A study comparing four different SPE sorbents (Aminopropyl, Florisil, Alumina-N, and PSA) for the analysis of 12 SMCs in fish samples found that Florisil SPE provided the clearest separation of nitro musk and polycyclic musk compounds.[1][2]

The mean recoveries for the 12 SMCs using different SPE sorbents are summarized in the table below. All tested sorbents provided acceptable recoveries within the 80-120% range.[1]

SPE SorbentMean Recovery of Σ12 SMCs (%)Relative Standard Deviation (RSD) (%)
Aminopropyl100.66.5
Florisil102.66.4
Alumina-N95.62.7
PSA100.43.7

Instrumental Analysis: A Head-to-Head Comparison

The choice of instrumental analysis technique significantly influences the sensitivity and selectivity of synthetic musk quantification. The following tables provide a comparative overview of the performance of GC-SQ/MS and GC-QqQ-MS/MS for the analysis of 12 synthetic musk compounds.

Method Detection Limits (MDLs) and Method Quantification Limits (MQLs)

The GC-QqQ-MS/MS method consistently yielded lower MDLs and MQLs compared to the GC-SQ/MS method, enabling the detection and quantification of trace levels of synthetic musks.[1]

CompoundGC-SQ/MS MDL (ng/g)GC-QqQ-MS/MS MDL (ng/g)GC-SQ/MS MQL (ng/g)GC-QqQ-MS/MS MQL (ng/g)
Nitro Musks
Musk Ketone (MK)1.030.0313.100.098
Musk Xylene (MX)1.150.0453.650.142
Polycyclic Musks
HHCB (Galaxolide)4.610.29118.10.923
AHTN (Tonalide)2.870.1549.120.489
ADBI (Celestolide)1.980.1226.300.388
AHMI (Phantolide)2.110.1356.710.430
ATII (Traseolide)2.540.1888.080.598
DPMI (Cashmeran)1.760.1015.590.321
Other
ADBI2.330.1497.410.474
AHDI2.670.1768.490.559
ATNI2.450.1637.790.518
HHCB-Lactone3.120.2019.920.639
Linearity and Instrumental Limits of Detection (ILOD)

Both methods demonstrated excellent linearity with coefficients of determination (R²) of 0.997 or above.[1] However, the linear range and ILODs differed significantly.

ParameterGC-SQ/MS (SIM mode)GC-QqQ-MS/MS (MRM mode)
Linear Range 10–500 ng/mL1–100 ng/mL
ILOD Range 0.0791–0.151 ng/g0.00935–0.166 ng/g

Experimental Protocols

Detailed methodologies are crucial for ensuring reproducibility and comparability of results across different laboratories.

Sample Preparation: Ultrasonic Extraction and SPE Cleanup

A detailed protocol for the extraction and cleanup of synthetic musks from fish samples is provided in the study by Lee et al. (2023). The key steps involve:

  • Homogenization: Homogenize the tissue sample.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.

  • Ultrasonic Extraction: Perform ultrasonic extraction with a suitable solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the extract to separate the solid and liquid phases.

  • SPE Cleanup: Pass the supernatant through a pre-conditioned SPE cartridge (e.g., Florisil).

  • Elution: Elute the target analytes with an appropriate solvent mixture.

  • Concentration: Concentrate the eluate to the desired volume before GC-MS analysis.

Instrumental Analysis: GC-MS/MS

The instrumental conditions for GC-MS/MS analysis should be optimized for the target analytes. A typical method would involve:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Splitless injection mode.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable data. Key components include:

  • Method Blanks: To monitor for contamination during the analytical process.

  • Matrix Spikes: To assess the accuracy of the method in the sample matrix.

  • Certified Reference Materials (CRMs): The use of CRMs, where available, is highly recommended for method validation and ensuring the accuracy of measurements. The National Institute of Standards and Technology (NIST) has developed Standard Reference Materials (SRMs) with reference values for several synthetic musks in matrices like domestic sludge and mussel tissue.[3][4]

  • Participation in Inter-laboratory Comparison Studies: Regular participation in proficiency testing schemes allows laboratories to assess their performance against their peers and identify areas for improvement.

Visualizing the Workflow and Comparison Logic

To better illustrate the processes involved in synthetic musk analysis and inter-laboratory comparisons, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_qa_qc Quality Assurance / Quality Control Sample_Collection Sample Collection (e.g., Water, Biota) Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., Ultrasonic) Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup GC_MS GC-MS/MS Analysis Cleanup->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Reporting Reporting Data_Processing->Reporting Method_Validation Method Validation Method_Validation->GC_MS CRM_Analysis CRM Analysis CRM_Analysis->GC_MS

Caption: General experimental workflow for synthetic musk analysis.

Interlab_Comparison Coordinator Coordinating Body (e.g., Proficiency Test Provider) Test_Material Homogeneous Test Material (Spiked or Natural Matrix) Coordinator->Test_Material Lab_A Participant Laboratory A Test_Material->Lab_A Lab_B Participant Laboratory B Test_Material->Lab_B Lab_C Participant Laboratory C Test_Material->Lab_C Results Submission of Analytical Results Lab_A->Results Lab_B->Results Lab_C->Results Statistical_Analysis Statistical Analysis (e.g., z-scores, En-scores) Results->Statistical_Analysis Performance_Report Performance Evaluation Report Statistical_Analysis->Performance_Report Performance_Report->Lab_A Performance_Report->Lab_B Performance_Report->Lab_C

Caption: Logical flow of an inter-laboratory comparison scheme.

References

Isotope Dilution vs. Alternative Methods for Galaxolidone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of galaxolidone, a synthetic musk commonly used in personal care products, is crucial for environmental monitoring, toxicological studies, and quality control in the pharmaceutical and cosmetic industries. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS), a reference analytical technique, with a conventional alternative method, Solid-Phase Extraction coupled with Gas Chromatography (SPE-GC), for the analysis of galaxolidone. The information presented is supported by experimental data to aid researchers in selecting the most appropriate methodology for their specific needs.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the quantification of galaxolidone using Isotope Dilution Mass Spectrometry (IDMS) and a conventional SPE-GC method. While specific IDMS data for galaxolidone is not extensively published, the performance of IDMS for similar organic micropollutants is well-established and serves as a benchmark for its expected accuracy and precision.

ParameterIsotope Dilution Mass Spectrometry (IDMS)Solid-Phase Extraction - Gas Chromatography (SPE-GC)
Accuracy High (often considered a definitive method)[1]Good
Exemplary Bias< 4% (for similar analytes like C-peptide)Not explicitly reported, but reflected in recovery
Precision HighGood
Exemplary RSD< 5% (Intra- and Inter-day for C-peptide)1.8% - 7.9% (at concentrations of 2-16 µg/L)[2]
Recovery Not reliant on 100% recovery due to internal standard104.7 ± 5.1%[2]
Limit of Quantification (LOQ) Typically very low (ng/L to pg/L range)0.07 mg/L[2]
Specificity Very High (mass-to-charge ratio of analyte and isotope)[3]Good, but potential for co-eluting interferences
Matrix Effect Minimized due to co-eluting isotopic internal standardCan be significant, requiring matrix-matched calibration

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) - Representative Protocol

Isotope Dilution Mass Spectrometry is considered a primary ratio method, offering high accuracy and precision.[1] The principle involves adding a known amount of an isotopically labeled analog of the analyte (e.g., ¹³C-galaxolidone) to the sample at the beginning of the analytical process. This internal standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, thus compensating for any sample losses and matrix effects.[3]

1. Sample Preparation:

  • A known quantity of the isotopically labeled galaxolidone internal standard is spiked into the sample (e.g., water, sludge, or biological matrix).

  • The sample is subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard.

  • The extract is then concentrated and may undergo further cleanup steps if necessary.

2. Instrumental Analysis (LC-MS/MS or GC-MS):

  • The purified extract is injected into a chromatograph (liquid or gas) coupled to a mass spectrometer.

  • The chromatograph separates galaxolidone and its isotopically labeled internal standard from other components in the sample.

  • The mass spectrometer detects and quantifies both the native galaxolidone and the labeled internal standard based on their specific mass-to-charge ratios.

3. Quantification:

  • The concentration of galaxolidone in the original sample is calculated from the known amount of the added internal standard and the measured ratio of the native analyte to the isotopically labeled standard.

Solid-Phase Extraction - Gas Chromatography (SPE-GC) Protocol for Galaxolidone

This method is a widely used technique for the analysis of semi-volatile organic compounds like galaxolidone in aqueous samples.[2]

1. Solid-Phase Extraction (SPE):

  • A C18 SPE cartridge is pre-conditioned with methanol followed by deionized water.

  • The water sample is passed through the conditioned cartridge, where galaxolidone is adsorbed onto the solid phase.

  • The cartridge is then washed to remove interfering substances.

  • Galaxolidone is eluted from the cartridge using a suitable organic solvent (e.g., a mixture of dichloromethane and hexane).[2]

2. Sample Concentration and Preparation:

  • The eluate is concentrated under a gentle stream of nitrogen.

  • An internal standard (e.g., a compound with similar chemical properties but not expected to be in the sample) is added to the concentrated extract before analysis.

3. Gas Chromatography (GC) Analysis:

  • The prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

  • The GC oven temperature is programmed to separate the analytes based on their boiling points and interaction with the stationary phase.

  • A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect and quantify the eluted compounds.[2]

4. Quantification:

  • A calibration curve is generated by analyzing a series of standard solutions of galaxolidone of known concentrations.

  • The concentration of galaxolidone in the sample is determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Mandatory Visualization

experimental_workflow_idms cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification sample Sample spike Spike with Isotopically Labeled Galaxolidone sample->spike extraction Extraction (e.g., SPE) spike->extraction cleanup Cleanup & Concentration extraction->cleanup chromatography Chromatography (LC or GC) cleanup->chromatography ms Mass Spectrometry (MS) chromatography->ms ratio Measure Isotope Ratio (Native / Labeled) ms->ratio calculate Calculate Concentration ratio->calculate

Caption: Workflow of Isotope Dilution Mass Spectrometry for Galaxolidone Analysis.

logical_comparison cluster_idms Isotope Dilution Mass Spectrometry (IDMS) cluster_spe_gc Solid-Phase Extraction - Gas Chromatography (SPE-GC) idms_accuracy High Accuracy & Precision idms_recovery Independent of Recovery idms_matrix Minimizes Matrix Effects idms_cost Higher Cost & Complexity spe_gc_accuracy Good Accuracy & Precision spe_gc_recovery Dependent on Recovery spe_gc_matrix Susceptible to Matrix Effects spe_gc_cost Lower Cost & Simpler comparison Method Selection Factors comparison->idms_accuracy Reference/Confirmatory Analysis comparison->idms_recovery comparison->idms_matrix comparison->idms_cost Resource Availability comparison->spe_gc_accuracy Routine Monitoring comparison->spe_gc_recovery comparison->spe_gc_matrix comparison->spe_gc_cost

Caption: Logical Comparison of IDMS and SPE-GC for Galaxolidone Analysis.

References

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in liquid chromatography-mass spectrometry (LC-MS) applications.

Internal standards (IS) are essential in LC-MS-based quantification to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogues. This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate and precise quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance of deuterated versus non-deuterated internal standards from published studies and industry best practices.

Performance ParameterDeuterated Internal StandardNon-Deuterated Internal StandardKey Findings & References
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Deuterated IS consistently provides higher accuracy due to better compensation for matrix effects and recovery variations.
Precision (%CV) Typically <10%Can be >15%The use of a deuterated IS results in significantly better precision as it tracks the analyte's behavior more closely.
Matrix Effect Effectively compensated (<5% difference between analyte and IS)Inconsistent compensation (can be >20% difference)The near-identical nature of deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization.
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.Variable: Differences in physicochemical properties can lead to inconsistent recovery.Deuterated internal standards closely mirror the analyte's behavior during sample preparation, leading to more reliable correction for analyte loss.
Regulatory Acceptance Strongly recommended by FDA and EMA guidelines.Acceptable when a deuterated IS is not available, but requires more rigorous validation.Regulatory bodies recognize the superiority of stable isotope-labeled internal standards for robust bioanalytical methods.

Experimental Protocols

To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for key experiments: evaluation of accuracy, precision, and matrix effects.

Objective

To determine the ability of a deuterated and a non-deuterated internal standard to compensate for variability in a complex biological matrix (e.g., plasma) and provide accurate and precise quantification.

Materials
  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • Analyte reference standard.

  • Deuterated internal standard.

  • Non-deuterated internal standard.

  • All necessary solvents and reagents for sample preparation and LC-MS analysis.

Experimental Procedure

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent.

  • Prepare working solutions of the analyte for spiking into the matrix to create calibration standards and quality control (QC) samples.

  • Prepare separate working solutions for the deuterated IS and non-deuterated IS at the concentration to be used in the assay.

2. Accuracy and Precision Assessment:

  • Prepare calibration standards by spiking the blank matrix with the analyte at a minimum of six to eight different concentration levels.

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same blank matrix.

  • Divide the prepared calibration standards and QC samples into two sets.

  • To the first set, add the deuterated internal standard.

  • To the second set, add the non-deuterated internal standard.

  • Process all samples using the established extraction procedure.

  • Analyze the samples by LC-MS/MS.

  • Calculate the concentration of the QC samples using the calibration curve for each set.

  • Accuracy: Determine the percent bias of the mean calculated concentration from the nominal concentration for each QC level. The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision: Determine the coefficient of variation (%CV) for the calculated concentrations at each QC level. The %CV should not exceed 15% (20% for the LLOQ).

3. Matrix Effect Evaluation:

This experiment is designed to assess the ion suppression or enhancement caused by the matrix and the ability of the internal standard to compensate for it.

  • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a specific concentration (e.g., medium QC level).

  • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

  • Set 3 (Internal Standards in neat solution): Prepare separate solutions of the deuterated IS and the non-deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.

  • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the

evaluation of different ionization sources for galaxolide detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of Galaxolide, a widely used synthetic musk, is crucial for environmental monitoring and safety assessment. The choice of ionization source in mass spectrometry is a critical factor that significantly influences the sensitivity and reliability of these analyses. This guide provides an objective comparison of different ionization sources for Galaxolide detection, supported by available experimental data.

Galaxolide's semi-volatile and relatively nonpolar nature makes it amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, the ionization technique employed plays a pivotal role in achieving optimal performance. The most common and well-documented method for Galaxolide analysis is GC-MS utilizing Electron Ionization (EI).[1] Other techniques, including Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI), and Electrospray Ionization (ESI), offer alternative approaches with distinct advantages and limitations.

Performance Comparison of Ionization Sources

The selection of an appropriate ionization source is contingent on the analyte's physicochemical properties and the desired analytical outcome. While direct comparative studies under identical conditions are limited, the existing literature provides insights into the performance of various ionization techniques for Galaxolide and similar compounds.

Ionization SourceCoupled TechniquePrincipleSuitability for GalaxolideReported Performance
Electron Ionization (EI) GC-MSHard ionization technique involving high-energy electrons that cause extensive fragmentation, creating a unique mass spectrum for compound identification.[2][3]High. Well-suited for volatile and semi-volatile compounds like Galaxolide. It is the most established and widely used method.[1]LOD: 0.3 ng/g, LOQ: 0.1 ng/g (in sediment)[4]
Atmospheric Pressure Chemical Ionization (APCI) GC-MS or LC-MSSoft ionization technique where a corona discharge ionizes a reagent gas, which then transfers a proton to the analyte. Ideal for less polar to nonpolar, thermally stable compounds.[5][6][7]High. Considered a strong candidate for Galaxolide due to its suitability for nonpolar compounds. It offers the advantage of producing prominent molecular ions with less fragmentation than EI.[5][7]Quantitative data for Galaxolide is not readily available in direct comparative studies. However, for other persistent organic pollutants, GC-APCI-MS has shown LODs 10–100 times lower than other methods.[7]
Atmospheric Pressure Photoionization (APPI) LC-MSSoft ionization technique that uses photons to ionize the analyte, often with the aid of a dopant. It is particularly effective for nonpolar and weakly polar compounds that are challenging for ESI and APCI.[8][9][10]High. APPI is an excellent complementary technique to ESI and is highly efficient for ionizing nonpolar analytes like Galaxolide.[8][9]Specific quantitative data for Galaxolide is limited. For other nonpolar compounds, APPI has demonstrated superior sensitivity compared to APCI and ESI.[11]
Electrospray Ionization (ESI) LC-MSSoft ionization technique that generates ions from a liquid phase by applying a high voltage. It is most effective for polar and ionic compounds.[12]Moderate to Low. Generally not the first choice for nonpolar compounds like Galaxolide. However, it can be used, particularly for analyzing more polar degradation products of Galaxolide.[13][14][15]A study on Galaxolide degradation products using LC-ESI-QTOF-MS demonstrated its utility for identifying more polar transformation products.[14][15] Quantitative performance for the parent Galaxolide molecule is expected to be lower than with APCI or APPI.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of Galaxolide using different ionization sources, compiled from various studies.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is the gold standard for Galaxolide quantification.

  • Sample Preparation (QuEChERS method for sediment):

    • A sample of sediment is homogenized.

    • An appropriate amount of the homogenized sample is weighed into a centrifuge tube.

    • Acetonitrile is added, and the sample is vortexed.

    • A salt mixture (e.g., MgSO₄, NaCl) is added, and the sample is shaken and centrifuged.

    • An aliquot of the supernatant is taken for cleanup using dispersive solid-phase extraction (d-SPE) with a suitable sorbent.

    • The mixture is centrifuged, and the supernatant is collected, evaporated, and reconstituted in a suitable solvent for GC-MS analysis.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 80°C held for 1 min, ramped to 280°C at 10°C/min, and held for 10 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Agilent 5975C or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of Galaxolide (e.g., m/z 258, 243, 213).

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

While less common for the parent compound, this technique is valuable for analyzing Galaxolide's transformation products.

  • Sample Preparation (for water samples):

    • Water samples are filtered to remove particulate matter.

    • Solid-phase extraction (SPE) is performed using a cartridge suitable for nonpolar compounds (e.g., C18).

    • The cartridge is conditioned, the sample is loaded, and interfering compounds are washed away.

    • Galaxolide and its metabolites are eluted with an organic solvent (e.g., methanol, acetonitrile).

    • The eluate is evaporated and reconstituted in the mobile phase for LC-MS analysis.

  • LC-MS Parameters:

    • Liquid Chromatograph: Agilent 1200 series or similar.

    • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both with a modifier like formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: Q-TOF or triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Key Parameters: Capillary voltage, nebulizer pressure, drying gas flow, and temperature should be optimized for the specific instrument and analyte.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate a typical workflow for Galaxolide analysis and the logical relationship between the analyte's properties and the choice of ionization source.

Galaxolide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Water, Sediment, etc.) Extraction Extraction (SPE, QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Chromatography Chromatography (GC or LC) Concentration->Chromatography Ionization Ionization Source (EI, APCI, APPI, ESI) Chromatography->Ionization MS Mass Spectrometry (Detection & Quantification) Ionization->MS

A typical experimental workflow for Galaxolide analysis.

Ionization_Source_Selection cluster_properties Key Properties of Galaxolide cluster_techniques Suitable Ionization Techniques cluster_sources Recommended Ionization Sources Analyte Analyte Properties (Galaxolide) Volatility Semi-Volatile Analyte->Volatility Polarity Nonpolar / Weakly Polar Analyte->Polarity GC_MS GC-MS Volatility->GC_MS LC_MS LC-MS Polarity->LC_MS EI Electron Ionization (EI) GC_MS->EI APCI APCI LC_MS->APCI APPI APPI LC_MS->APPI ESI ESI (for polar metabolites) LC_MS->ESI

Logical relationship for selecting an ionization source for Galaxolide.

References

A Researcher's Guide to Method Validation for Emerging Contaminants Following EPA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in drug development and environmental analysis, the robust validation of analytical methods is paramount, especially when dealing with emerging contaminants. The United States Environmental Protection Agency (EPA) provides a framework for method validation to ensure data quality and reliability. This guide compares common analytical approaches for emerging contaminants, such as per- and polyfluoroalkyl substances (PFAS) and pharmaceuticals and personal care products (PPCPs), in line with EPA's principles of method validation.

Comparison of Analytical Methods for Emerging Contaminants

The selection of an appropriate analytical method depends on the specific contaminant, the sample matrix, and the desired sensitivity. The following tables provide a comparative overview of widely used EPA methods and alternative approaches for PFAS and PPCPs.

Table 1: Comparison of EPA Methods for PFAS Analysis in Water

ParameterEPA Method 537.1EPA Method 533EPA Method 1633
Analytes 18 PFAS29 PFAS (includes shorter-chain PFAS)40 PFAS
Matrix Drinking WaterDrinking WaterWastewater, Surface Water, Groundwater, Soil, Biosolids, Sediment, Leachate, and Fish Tissue[1]
Extraction Solid Phase Extraction (SPE)Isotope Dilution Anion Exchange SPEIsotope Dilution SPE
Determinative Technique LC-MS/MSLC-MS/MSLC-MS/MS
Validation Level Multi-laboratory validated[2]Multi-laboratory validated[2]Multi-laboratory validated[1][3]
Method Detection Limit (MDL) Range (ng/L) Analyte-specific, typically low ng/LAnalyte-specific, typically low ng/Le.g., PFBA: 0.79, PFPeA: 0.54[1]
Minimum Level (ML) Range (ng/L) Analyte-specificAnalyte-specifice.g., PFBA: 2.0, PFPeA: 2.0[1]

Table 2: Comparison of Sample Preparation Methods for PPCPs in Aqueous Samples

ParameterSolid-Phase Extraction (SPE) (as in EPA Method 1694)QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Direct Injection
Principle Analyte pre-concentration and matrix cleanup using a solid sorbent.Liquid-liquid partitioning followed by dispersive SPE for cleanup.Direct introduction of a filtered sample into the analytical instrument.
Throughput Lower, can be automated but is often a multi-step process.Higher than SPE, designed for rapid screening of multiple samples.Highest, minimal sample handling.
Sensitivity High, due to pre-concentration.Good, but may be lower than SPE for some analytes.Lower, limited by instrument sensitivity and matrix effects.
Matrix Effects Reduced through effective cleanup.Can be significant, requires careful optimization of cleanup steps.High, susceptible to ion suppression or enhancement.
Solvent Consumption Moderate to high.Lower than traditional LLE, but still uses organic solvents.Minimal.
Applicability Wide range of analytes and matrices, as demonstrated by EPA Method 1694 for 73 PPCPs.[4]Primarily used for solid samples (e.g., sludge), but has been adapted for aqueous matrices."Clean" aqueous samples with analytes at sufficient concentrations.
Example Recovery (%) Generally 70-130% for many PPCPs, but can be lower for some compounds.Can be variable, but often in the 70-120% range with optimization.Not applicable (no extraction step).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for key experiments in method validation, based on EPA principles.

Method Detection Limit (MDL) and Minimum Level (ML) Determination
  • MDL Calculation :

    • Prepare a minimum of seven replicate samples spiked with the analytes of interest at a concentration one to five times the estimated MDL.

    • Process these replicates through the entire analytical procedure.

    • Calculate the standard deviation of the measured concentrations.

    • The MDL is calculated as: MDL = t * s (where 't' is the Student's t-value for a 99% confidence level and n-1 degrees of freedom, and 's' is the standard deviation).

  • ML Verification :

    • The ML is the lowest concentration at which the analytical system gives a recognizable signal and acceptable calibration point. It is typically set at 3 to 5 times the MDL.

    • Analyze a standard at the proposed ML concentration. The recovery should be within a pre-defined acceptance range (e.g., 70-130%).

Initial Demonstration of Capability (IDC)

Each analyst must perform an IDC before analyzing any samples. This involves four key tests:

  • Demonstration of Low System Background : Analyze a method blank to ensure no contamination interferes with the analytes of interest.

  • Demonstration of Precision : Analyze four to seven replicate samples spiked with the analytes at a mid-range concentration. The relative standard deviation (RSD) of the results should be below a specified limit (e.g., 20%).

  • Demonstration of Accuracy : The average recovery of the spiked replicates from the precision study must fall within a specified range (e.g., 70-130%).

  • Demonstration of Sensitivity : The MDL and ML must be determined and meet the project's requirements.

Matrix Spike and Matrix Spike Duplicate (MS/MSD) Analysis
  • Select a representative sample from the batch.

  • Spike two aliquots of the sample with a known concentration of the target analytes.

  • Analyze the unspiked sample and the two spiked samples.

  • Calculate the percent recovery for each spiked sample to assess accuracy and the relative percent difference (RPD) between the two spiked samples to assess precision.

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the method validation process according to EPA guidelines.

Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Single-Laboratory Validation cluster_interlab Phase 3: Multi-Laboratory Validation (if required) cluster_documentation Phase 4: Documentation & Implementation Define_Objectives Define Method Objectives (Analytes, Matrix, DQOs) Method_Development Method Development & Optimization Define_Objectives->Method_Development IDC Initial Demonstration of Capability (Precision, Accuracy, Sensitivity) Method_Development->IDC MDL_ML Determine MDL & ML IDC->MDL_ML Selectivity Assess Selectivity & Interferences MDL_ML->Selectivity Robustness Evaluate Method Robustness Selectivity->Robustness Protocol_Dev Develop Inter-laboratory Study Protocol Robustness->Protocol_Dev Optional SOP Develop Standard Operating Procedure (SOP) Robustness->SOP Sample_Prep Prepare & Distribute Test Samples Protocol_Dev->Sample_Prep Data_Analysis Collect & Statistically Analyze Data Sample_Prep->Data_Analysis Performance_Criteria Establish Method Performance Criteria Data_Analysis->Performance_Criteria Performance_Criteria->SOP Peer_Review Peer Review of Validation Data & SOP SOP->Peer_Review Implementation Method Implementation for Routine Analysis Peer_Review->Implementation

Caption: EPA Method Validation Workflow

Method_Selection_Decision_Tree Start Start: Define Analytical Needs Matrix_Type What is the sample matrix? Start->Matrix_Type Analyte_Concentration Expected Analyte Concentration? Matrix_Type->Analyte_Concentration Aqueous Method_Choice_QuEChERS Consider QuEChERS-based method Matrix_Type->Method_Choice_QuEChERS Solid/Sludge Throughput_Needs High-throughput screening needed? Analyte_Concentration->Throughput_Needs Low (ng/L) Method_Choice_DI Consider Direct Injection Analyte_Concentration->Method_Choice_DI High (µg/L) Method_Choice_SPE Use SPE-based method (e.g., EPA 1694, 1633) Throughput_Needs->Method_Choice_SPE No Throughput_Needs->Method_Choice_DI Yes End Final Method Selection Method_Choice_SPE->End Method_Choice_QuEChERS->End Method_Choice_DI->End

Caption: Decision Tree for Method Selection

References

Safety Operating Guide

Proper Disposal Procedures for (Rac)-galaxolidone-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of (Rac)-galaxolidone-d6. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all federal, state, and local regulations.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, ensure you are familiar with the appropriate safety precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

1. Waste Characterization and Segregation:

  • Unused Product: Pure, unused this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, are considered contaminated and must be disposed of as hazardous waste.

  • Solutions: If this compound is in a solvent, the entire solution is considered hazardous waste. The hazards of the solvent must also be considered for proper segregation.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should never be mixed[5].

2. Waste Collection and Containerization:

  • Container Selection: Use a compatible, leak-proof container with a secure screw-top cap. The container must be in good condition and free of contamination on the outside.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full chemical name: "this compound"

    • The concentration and solvent (if in solution)

    • The date when the first waste was added

    • The associated hazards (e.g., "Toxic to Aquatic Life")

    • The name and contact information of the generating researcher or lab.

  • Filling the Container:

    • Carefully transfer the waste into the labeled container.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.

    • Keep the container securely closed at all times, except when adding waste[6][7][8].

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation[5][8].

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

  • Segregation in SAA: Ensure the this compound waste is stored separately from incompatible materials within the SAA.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often not exceeding one year), contact your institution's EHS department to arrange for a waste pickup[8].

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain. This is to prevent the release of this aquatically toxic substance into the sanitary sewer system[6].

  • Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be disposed of in the regular trash.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Control the Spill: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.

  • Clean Up: Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Storage Volume 55 gallons of hazardous waste[8]
Maximum SAA Storage (Acutely Toxic) 1 quart (liquid) or 1 kg (solid)[8]
Container Fill Level Do not exceed 90% capacity[7]
Waste Removal Deadline Within 3 days of the container becoming full[5]
Maximum Storage Time (Partially Full) Up to 1 year[5]

Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited. The procedures are based on standard laboratory safety and waste management guidelines.

Disposal Workflow

DisposalWorkflow Start Waste Generation (this compound) Characterize Characterize Waste (Solid, Liquid, Contaminated Debris) Start->Characterize Spill Spill Occurs Start->Spill Segregate Segregate from Incompatible Waste Characterize->Segregate Characterize->Spill Containerize Select & Label Compatible Container Segregate->Containerize Collect Collect Waste (Do not exceed 90% full) Containerize->Collect Store Store in SAA (Secondary Containment) Collect->Store Collect->Spill EHS Contact EHS for Pickup Store->EHS Store->Spill SpillProcedure Follow Spill Cleanup Protocol Spill->SpillProcedure SpillProcedure->Collect

Caption: Logical workflow for the disposal of this compound waste.

References

Personal protective equipment for handling (Rac)-galaxolidone-d6

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-galaxolidone-d6 , a deuterated stable isotope of the synthetic musk galaxolide, requires careful handling in a laboratory setting to ensure the safety of researchers and the integrity of experiments. This guide provides essential procedural information for the safe handling, use, and disposal of this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, adherence to stringent personal protective equipment protocols is mandatory to prevent skin contact, inhalation, and eye exposure. The required PPE is summarized below.

Protection TypeRequired PPE Specification
Eye/Face Safety glasses with side-shields conforming to EN166 or a face shield.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber, tested to EN374).[3] A long-sleeved lab coat is standard. For larger quantities or risk of splashing, chemical-resistant coveralls may be necessary.[1][4]
Respiratory A NIOSH-approved respirator with an appropriate cartridge should be used in case of insufficient ventilation or the generation of aerosols.[1][5]
Body A long-sleeved lab coat should be worn. Sturdy, closed-toe footwear is required.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize exposure and maintain a safe laboratory environment.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm all necessary PPE is available and in good condition.

    • Have spill containment materials, such as absorbent pads, readily available.

  • Handling :

    • Don all required PPE before handling the compound.

    • Handle the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent isotopic contamination.[6][7]

    • Use appropriate tools, like spatulas or forceps, to handle the solid material and avoid direct contact.[1]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE carefully to avoid contaminating skin or clothing.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation : Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a designated and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and clearly labeled container.[1][8]

  • Container Management : Ensure waste containers are in good condition, kept securely closed except when adding waste, and stored in a designated satellite accumulation area.[8]

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[8]

  • Institutional Guidelines : Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[8]

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Clean & Unclutter Fume Hood check_safety Verify Eyewash & Safety Shower gather_ppe Inspect & Gather Required PPE spill_kit Prepare Spill Containment Kit don_ppe Don All Required PPE spill_kit->don_ppe handle_compound Handle Compound in Inert Atmosphere use_tools Use Appropriate Handling Tools clean_area Clean Work Area & Equipment use_tools->clean_area remove_ppe Carefully Remove & Dispose of PPE wash_hands Wash Hands Thoroughly segregate_waste Segregate Solid & Liquid Hazardous Waste wash_hands->segregate_waste label_container Label Waste Container Correctly store_waste Store in Designated Accumulation Area consult_ehs Follow Institutional EHS Guidelines

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.